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  • Product: (4-Fluoropyridin-2-yl)methanamine dihydrochloride
  • CAS: 1257535-13-9

Core Science & Biosynthesis

Foundational

(4-Fluoropyridin-2-yl)methanamine dihydrochloride CAS number 859166-87-3

Advanced Building Block for Medicinal Chemistry & Drug Discovery [1] Executive Summary (4-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS 859166-87-3) is a specialized heterocyclic building block widely utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

(4-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS 859166-87-3) is a specialized heterocyclic building block widely utilized in the synthesis of bioactive small molecules.[1] Characterized by a 4-fluorinated pyridine core and a primary aminomethyl group at the C2 position, this compound serves as a critical scaffold for optimizing Structure-Activity Relationships (SAR) .[1]

Its primary utility lies in scaffold hopping and bioisosteric replacement , where the fluorine atom modulates the electronic properties of the pyridine ring—lowering the basicity of the ring nitrogen and blocking metabolic oxidation at the susceptible C4 position. This monograph details the physicochemical profile, synthetic pathways, and applied medicinal chemistry of this high-value intermediate.[1]

Physicochemical Profile

PropertyData
Chemical Name (4-Fluoropyridin-2-yl)methanamine dihydrochloride
CAS Number 859166-87-3
Synonyms 2-(Aminomethyl)-4-fluoropyridine 2HCl; 4-Fluoro-2-picolylamine 2HCl
Molecular Formula C₆H₇FN₂[1] · 2HCl
Molecular Weight 199.05 g/mol (Salt); 126.13 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol
pKa (Calc) ~8.5 (Primary Amine), ~2.0 (Pyridine N due to F-withdrawing effect)
Storage Desiccate at -20°C; Hygroscopic

Synthetic Logic & Mechanistic Utility

The "Fluorine Effect" in Drug Design

The incorporation of fluorine at the C4 position of the pyridine ring is not merely structural; it is a strategic electronic modification.

  • Metabolic Stability: The C4 position of pyridine is prone to nucleophilic attack and oxidative metabolism. Fluorine substitution blocks this site, extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the pyridine ring.[1] This lowers the pKa of the pyridine nitrogen, reducing the likelihood of non-specific binding to off-target proteins (e.g., hERG channels), a common liability in pyridine-containing drugs.[1]

Synthetic Pathway

The most robust industrial route to CAS 859166-87-3 involves the selective reduction of 4-fluoro-2-pyridinecarbonitrile .[1] Direct hydrogenation is risky due to the potential for hydrodefluorination (loss of F). Therefore, a borane-mediated reduction is the preferred protocol to preserve the C-F bond.[1]

Synthesis Precursor 4-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6) Intermediate Borane Complex Intermediate Precursor->Intermediate BH3·THF, 0°C to Reflux Selective Reduction Product (4-Fluoropyridin-2-yl)methanamine Dihydrochloride (CAS 859166-87-3) Intermediate->Product 1. MeOH (Quench) 2. HCl/Dioxane Salt Formation

Figure 1: Selective reduction pathway preserving the aryl-fluorine bond.[1]

Experimental Protocol: Synthesis & Handling

Objective: Preparation of (4-Fluoropyridin-2-yl)methanamine dihydrochloride from 4-fluoro-2-pyridinecarbonitrile.

Reagents[1][2]
  • Starting Material: 4-Fluoro-2-pyridinecarbonitrile (1.0 eq)[1]

  • Reductant: Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (3.0 eq)

  • Quench: Methanol (MeOH)[1]

  • Salt Formation: 4M HCl in Dioxane[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-fluoro-2-pyridinecarbonitrile (dissolved in anhydrous THF).

  • Reduction: Cool the solution to 0°C. Dropwise add BH₃·THF (3.0 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (65°C) for 3–5 hours. Monitor by TLC or LCMS for disappearance of nitrile.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane (hydrogen gas evolution). Stir for 1 hour.

  • Acid Hydrolysis: Add conc. HCl (excess) and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Concentrate in vacuo to a residue. Triturate with diethyl ether/ethanol to precipitate the dihydrochloride salt.

  • Purification: Recrystallize from EtOH/Et₂O if necessary to remove boron salts.

Safety Note: Borane reduction generates hydrogen gas. Ensure adequate ventilation. The final dihydrochloride salt is corrosive and hygroscopic.

Applications in Medicinal Chemistry

This building block is a "privileged scaffold" used to construct libraries of kinase inhibitors and GPCR ligands.

Case Study: Dual Pim/mTORC Inhibitors

In the development of anticancer agents targeting Pim kinases, the (4-fluoropyridin-2-yl)methanamine moiety is used to link the core pharmacophore to solvent-exposed regions of the kinase pocket.[1] The fluorine atom improves lipophilicity (


) and metabolic stability compared to the non-fluorinated analog.
  • Mechanism: The primary amine forms a key hydrogen bond with the hinge region or specific residues (e.g., Asp/Glu) in the ATP-binding pocket.[1]

  • Reference: Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. (See Reference 1).

Case Study: 5-HT1A Receptor Agonists

Research into CNS-active agents (e.g., for depression or Parkinson's) utilizes this fragment to create "biased agonists" for the 5-HT1A receptor.[1] The 4-fluoro substitution modulates the basicity of the pyridine, affecting the drug's ability to cross the Blood-Brain Barrier (BBB).[1]

  • Reference: Discovery of NLX-266, an Orally Available... 5-HT1A Agonist.[2] (See Reference 2).

Applications Core (4-Fluoropyridin-2-yl)methanamine (Building Block) Action1 Amide Coupling (R-COOH + EDC/HOBt) Core->Action1 Forms Amide Linker Action2 Reductive Amination (R-CHO + NaBH(OAc)3) Core->Action2 Forms Secondary Amine Action3 Sulfonylation (R-SO2Cl + TEA) Core->Action3 Forms Sulfonamide Target1 Kinase Inhibitors (Pim/mTORC) Target2 GPCR Ligands (5-HT1A Agonists) Target3 LOXL2 Inhibitors (Fibrosis) Action1->Target1 Forms Amide Linker Action2->Target2 Forms Secondary Amine Action3->Target3 Forms Sulfonamide

Figure 2: Divergent synthetic utility in drug discovery workflows.[1]

References

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link]

  • Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1A Agonist. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1][3][Link][1][3]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Source: PMC (PubMed Central) URL:[1][Link] (Note: Contextual reference for fluoropyridine utility).

  • PubChem Compound Summary: 2-Amino-4-fluoropyridine (Precursor Context). Source: PubChem URL:[1][4][Link][1]

Sources

Exploratory

Spectroscopic Data of (4-Fluoropyridin-2-yl)methanamine Dihydrochloride: A Technical Guide for Researchers

Introduction (4-Fluoropyridin-2-yl)methanamine dihydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Fluoropyridin-2-yl)methanamine dihydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. As with any novel compound, a thorough structural characterization is paramount, and this is primarily achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth analysis of the expected spectroscopic data for (4-Fluoropyridin-2-yl)methanamine dihydrochloride. In the absence of extensive published experimental data for this specific salt, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded predictive analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting the spectroscopic data of this and related compounds.

Molecular Structure and Key Features

The structure of (4-Fluoropyridin-2-yl)methanamine dihydrochloride features a pyridine ring substituted with a fluorine atom at the 4-position and an aminomethyl group at the 2-position. The dihydrochloride salt form indicates that both the pyridine ring nitrogen and the primary amine nitrogen are protonated. This double protonation has a significant impact on the electronic environment of the molecule and, consequently, on its spectroscopic signatures.

Figure 1: Chemical structure of (4-Fluoropyridin-2-yl)methanamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Fluoropyridin-2-yl)methanamine dihydrochloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The protonation of both nitrogen atoms leads to a general downfield shift of the signals of nearby protons and carbons due to the increased electron-withdrawing effect.[1]

Experimental Protocol: NMR Spectroscopy

A detailed experimental protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of (4-Fluoropyridin-2-yl)methanamine dihydrochloride in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and the exchangeable N-H protons are often observable.[2][3]

    • Ensure the sample is fully dissolved to avoid line broadening. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (General for a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a probe temperature of 298 K.

      • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[4]

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • A wider spectral width will be required compared to ¹H NMR.

      • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

      • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[4]

    • ¹⁹F NMR:

      • Use a proton-decoupled pulse sequence.

      • ¹⁹F is a highly sensitive nucleus, so fewer scans are generally required.[6][7]

      • An external reference standard such as CFCl₃ (0 ppm) is typically used.[4][8]

    • 2D NMR (HSQC, HMBC, COSY):

      • These experiments are invaluable for definitive assignments. Standard pulse programs available on the spectrometer software should be utilized. HSQC will correlate directly bonded protons and carbons, while HMBC will show correlations over 2-3 bonds, and COSY will reveal proton-proton couplings.

Predicted ¹H NMR Data

The protonation of the pyridine nitrogen will cause a significant downfield shift for all ring protons compared to the free base.[1][9]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH₃⁺8.5 - 9.5broad singlet-
H-68.6 - 8.8doubletJ(H-H) ≈ 6-7
H-58.0 - 8.2doublet of doubletsJ(H-H) ≈ 6-7, J(H-F) ≈ 3-4
H-37.8 - 8.0doublet of doubletsJ(H-H) ≈ 1-2, J(H-F) ≈ 8-10
CH₂4.5 - 4.8singlet (or triplet with N-H coupling)-

Interpretation:

  • The NH₃⁺ protons are expected to be significantly deshielded and will likely appear as a broad singlet due to exchange with residual water and quadrupolar broadening from the nitrogen.

  • H-6 is adjacent to the protonated pyridine nitrogen and is expected to be the most downfield of the aromatic protons.

  • H-5 and H-3 will show coupling to both the adjacent ring proton and the fluorine atom. The magnitude of the H-F coupling will depend on the number of bonds separating them.

  • The CH₂ protons will be deshielded by the adjacent protonated pyridine ring and the ammonium group. In a very dry solvent, coupling to the NH₃⁺ protons might be observed as a triplet.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-4160 - 165d, ¹J(C-F) ≈ 240-260
C-2150 - 155d, ³J(C-F) ≈ 15-20
C-6145 - 150d, ³J(C-F) ≈ 5-10
C-5125 - 130d, ²J(C-F) ≈ 20-25
C-3120 - 125d, ²J(C-F) ≈ 20-25
CH₂40 - 45t, ⁴J(C-F) ≈ 1-3

Interpretation:

  • C-4 , being directly attached to the fluorine, will show a very large one-bond C-F coupling constant and will be significantly downfield.

  • The other ring carbons will exhibit smaller C-F couplings over two or three bonds.

  • The protonation of the nitrogen atoms will cause a general downfield shift for all carbons compared to the free base.

  • A DEPT-135 experiment would show a negative signal for the CH₂ carbon and positive signals for the CH carbons of the pyridine ring, aiding in their assignment.[10][11]

Predicted ¹⁹F NMR Data

The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
4-F-110 to -130triplet of triplets

Interpretation:

  • The ¹⁹F chemical shift is reported relative to CFCl₃ at 0 ppm. The expected range for a fluorine on a pyridine ring is broad.[8][12]

  • The fluorine atom will couple to the adjacent protons H-3 and H-5, likely resulting in a triplet of triplets or a more complex multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (4-Fluoropyridin-2-yl)methanamine dihydrochloride will be dominated by absorptions from the ammonium groups, the aromatic ring, and the C-F bond.

Experimental Protocol: IR Spectroscopy

For a solid sample, the KBr pellet method is a common and reliable technique.[13][14]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount of spectroscopic grade KBr (approx. 100-200 mg) in an oven to remove any absorbed water.

    • In an agate mortar and pestle, grind 1-2 mg of the sample with the dried KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[15][16]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (NH₃⁺)2800 - 3200Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
N-H Bend (NH₃⁺)1500 - 1600Medium-Strong
C=C, C=N Stretch (Aromatic Ring)1400 - 1650Medium-Strong
C-F Stretch1200 - 1250Strong

Interpretation:

  • The most prominent feature will be a broad and strong absorption band in the 2800-3200 cm⁻¹ region , which is characteristic of the N-H stretching vibrations of the primary ammonium (-NH₃⁺) group in a hydrochloride salt.[17][18][19] This broadness is due to hydrogen bonding.

  • The aromatic and aliphatic C-H stretching vibrations will appear as sharper peaks superimposed on this broad ammonium band.[17]

  • The N-H bending (asymmetric and symmetric) vibrations of the NH₃⁺ group are expected in the 1500-1600 cm⁻¹ region.

  • The characteristic stretching vibrations of the pyridine ring will be observed in the 1400-1650 cm⁻¹ range.

  • A strong absorption band corresponding to the C-F stretch is expected around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and salt-like compounds, as it typically produces the protonated molecular ion with minimal fragmentation.[20][21]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid may be added to promote protonation, although it is likely unnecessary for a dihydrochloride salt.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode. The expected ion will be the monoprotonated free base, [M+H]⁺, where M is the free base (4-Fluoropyridin-2-yl)methanamine. The two hydrochloride counter-ions will not be observed.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and observe the resulting daughter ions.

Predicted Mass Spectrometry Data
  • ESI-MS: The primary ion observed will be the singly charged cation corresponding to the free base, [C₆H₇FN₂ + H]⁺, with a calculated m/z of 127.07.

  • ESI-MS/MS (Fragmentation of [M+H]⁺): Collision-induced dissociation (CID) of the m/z 127.07 ion is expected to lead to several characteristic fragment ions. A plausible fragmentation pathway is outlined below.

M [M+H]⁺ m/z = 127.07 F1 Loss of NH₃ (-17.03 Da) M->F1 -NH₃ I1 [C₆H₅F]⁺ m/z = 110.04 F1->I1 F2 Loss of HCN (-27.01 Da) I1->F2 -HCN I2 [C₅H₄F]⁺ m/z = 83.03 F2->I2

Figure 2: Proposed fragmentation pathway for the [M+H]⁺ ion of (4-Fluoropyridin-2-yl)methanamine.

Interpretation:

  • The most likely initial fragmentation step is the loss of ammonia (NH₃) from the aminomethyl side chain, resulting in a stable pyridyl-methyl cation at m/z 110.04.[22]

  • Further fragmentation of the pyridine ring could occur, for example, through the loss of hydrogen cyanide (HCN), to yield an ion at m/z 83.03.

Integrated Analytical Workflow

The comprehensive characterization of (4-Fluoropyridin-2-yl)methanamine dihydrochloride relies on the synergistic use of these spectroscopic techniques. The logical flow of analysis is depicted below.

cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (ESI-MS) Confirm Molecular Weight m/z = 127.07 ([M+H]⁺) NMR1D 1D NMR (¹H, ¹³C, ¹⁹F) Determine Proton/Carbon Framework and Fluorine Environment MS->NMR1D MSMS Tandem MS (MS/MS) Confirm Structural Fragments MS->MSMS IR Infrared Spectroscopy Identify Functional Groups (NH₃⁺, C-F, Aromatic Ring) IR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Definitive Assignment of Atoms and Connectivity NMR1D->NMR2D Structure Confirmed Structure of (4-Fluoropyridin-2-yl)methanamine Dihydrochloride NMR2D->Structure MSMS->Structure

Sources

Foundational

Physicochemical Properties and Handling of 4-Fluoropyridine Compounds

Executive Summary 4-Fluoropyridine (4-FP) and its derivatives represent a specialized class of heterocyclic building blocks in medicinal chemistry. Unlike their chlorinated or brominated counterparts, 4-fluoropyridines o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoropyridine (4-FP) and its derivatives represent a specialized class of heterocyclic building blocks in medicinal chemistry. Unlike their chlorinated or brominated counterparts, 4-fluoropyridines offer a unique reactivity profile driven by the high electronegativity and small atomic radius of the fluorine atom. This guide provides a comprehensive technical analysis of the physicochemical properties, stability challenges, and handling protocols required to successfully utilize 4-FP in drug discovery and development.

Key Takeaway: 4-Fluoropyridine is thermodynamically unstable as a free base due to self-quaternization. Successful application requires strict adherence to "in situ" generation protocols from the stable hydrochloride salt.

Electronic & Structural Fundamentals

To understand the behavior of 4-fluoropyridine, one must analyze the competing electronic effects of the fluorine substituent on the pyridine ring.

The Fluorine Effect

The fluorine atom at the C4 position exerts two opposing effects:

  • Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density through the

    
    -bond framework, deactivating the ring and lowering the basicity of the nitrogen.
    
  • Resonance Donation (+R): The lone pair on fluorine can donate electron density into the

    
    -system. However, in the pyridine ring, the inductive effect generally dominates the ground state properties, while resonance effects become critical during nucleophilic attack.
    
Impact on Basicity (pKa)

The introduction of fluorine at the 4-position significantly lowers the pKa of the pyridinium ion compared to the parent pyridine.

CompoundpKa (Conjugate Acid)Electronic Driver
Pyridine 5.23Reference Standard
4-Fluoropyridine ~4.15 (Predicted)*Strong -I effect dominates weak +R
4-Chloropyridine 3.83Strong -I, negligible +R
4-Methoxypyridine 6.62Strong +R dominates -I

*Note: Experimental pKa values for unstable free bases are difficult to measure accurately; 4.15 is a consensus calculated value consistent with Hammett substituent constants.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that define the reactivity of 4-FP.

ElectronicEffects cluster_reactivity Reactivity Consequences F_atom Fluorine (C4) Py_Ring Pyridine Ring F_atom->Py_Ring Inductive Withdrawal (-I) (Deactivates Ring) F_atom->Py_Ring Resonance Donation (+R) (Stabilizes C4 Cation) Effect3 Metabolic Blocking (C4) F_atom->Effect3 N_atom Nitrogen (N1) Py_Ring->N_atom Reduced Electron Density Effect2 High Susceptibility to SnAr Py_Ring->Effect2 Effect1 Lower pKa (4.15) N_atom->Effect1

Caption: Schematic of competing Inductive (-I) and Resonance (+R) effects of the fluorine atom on the pyridine core, leading to specific physicochemical outcomes.

Physicochemical Profile

The following data summarizes the key physical constants for 4-fluoropyridine. Note the distinction between the free base and the hydrochloride salt.[1]

PropertyFree Base (CAS: 694-52-0)Hydrochloride Salt (CAS: 39160-31-1)
Molecular Weight 97.09 g/mol 133.55 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Boiling/Melting Point BP: 104–105 °CMP: 100–102 °C
Density 1.117 g/mLN/A (Solid)
Solubility Soluble in DCM, Ether, AlcoholsSoluble in Water, Methanol
LogP 0.90 (Experimental/Consensus)N/A (Ionic)
Stability Unstable (Polymerizes at RT)Stable (Store desiccated at 2-8°C)

Reactivity & Stability: The Polymerization Hazard

The most critical technical challenge with 4-fluoropyridine is its inherent instability as a free base.

Mechanism of Decomposition

Unlike chloropyridine, 4-fluoropyridine undergoes rapid self-quaternization (intermolecular


).
  • The pyridine nitrogen of Molecule A acts as a nucleophile.

  • It attacks the C4 position of Molecule B.

  • Fluoride (a good leaving group in this activated system) is displaced.

  • This forms a pyridyl-pyridinium salt, which propagates into a brown, gummy polymer or hydrolyzes to N-(4'-pyridyl)-4-pyridone.

Critical Safety Note: This reaction is accelerated by heat, light, and concentration. Pure free base can polymerize exothermically.

Nucleophilic Aromatic Substitution ( )

Despite its instability, 4-FP is a potent electrophile for controlled


 reactions. The fluorine atom is an excellent leaving group at the 4-position, often reacting orders of magnitude faster than the chloro-analog due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.

Reactivity Order (Leaving Group):



Experimental Protocols

Synthesis: The Balz-Schiemann Reaction

The most reliable method for synthesizing 4-fluoropyridine is the thermal decomposition of 4-pyridyldiazonium tetrafluoroborate. Direct fluorination is hazardous and low-yielding.

Protocol Summary:

  • Diazotization: Dissolve 4-aminopyridine in 42%

    
     at 0°C. Add 
    
    
    
    slowly to form the diazonium salt.
  • Decomposition: Isolate the diazonium tetrafluoroborate salt (if stable) or decompose in situ by warming.

  • Neutralization: Carefully neutralize with

    
     at low temperature (
    
    
    
    ).
  • Extraction: Immediately extract into DCM. Do not concentrate to dryness. Convert to HCl salt immediately by adding ethereal HCl.

"In Situ" Free-Basing (Standard Operating Procedure)

Researchers should never store the free base. Use this protocol to generate it immediately before a reaction.

Objective: Convert stable 4-fluoropyridine HCl to the reactive free base for use in coupling or substitution reactions.

Workflow Diagram:

InSituProtocol Start Start: 4-Fluoropyridine HCl (White Solid) Step1 Dissolve in minimal Water (Keep cold: 0-5°C) Start->Step1 Step2 Add Organic Solvent (DCM or Ether) Step1->Step2 Step3 Neutralize with sat. NaHCO3 (Dropwise, vigorous stirring) Step2->Step3 Step4 Phase Separation (Collect Organic Layer) Step3->Step4 Step5 Dry over MgSO4/Na2SO4 (Briefly: <10 mins) Step4->Step5 Action USE IMMEDIATELY (Do not evaporate solvent) Step5->Action

Caption: Standard Operating Procedure (SOP) for the safe in-situ generation of 4-fluoropyridine free base.

Step-by-Step:

  • Preparation: Suspend the calculated amount of 4-fluoropyridine HCl in a biphasic mixture of DCM and water (1:1) cooled to 0°C.

  • Neutralization: Slowly add saturated aqueous

    
     or 
    
    
    
    while stirring vigorously until the aqueous phase is pH ~8-9.
  • Extraction: Separate the organic layer. Wash the aqueous layer once with cold DCM.

  • Drying: Combine organic layers and dry over anhydrous

    
     for no more than 10 minutes.
    
  • Usage: Filter the solution directly into your reaction vessel. Calculate concentration based on starting mass (assuming quantitative yield) or verify by checking an aliquot by NMR immediately. Avoid rotary evaporation.

Medicinal Chemistry Applications

Metabolic Stability

Fluorination at the 4-position is a classic strategy to block metabolic "soft spots." The C4 position of pyridine is prone to oxidation by Cytochrome P450 enzymes (particularly CYP2D6). Replacing a C-H bond (approx. 98 kcal/mol) with a C-F bond (approx. 116 kcal/mol) effectively blocks this oxidative pathway, extending the half-life (


) of the drug candidate.
pKa Modulation

In drug design, lowering the basicity of a pyridine ring can improve membrane permeability and reduce off-target hERG binding.

  • Case Study: If a pyridine-based lead compound is too basic (pKa > 6) and becomes trapped in lysosomes (lysosomotropism), substituting at the 4-position with fluorine can drop the pKa by ~1 log unit, potentially resolving the toxicity issue without altering the core scaffold significantly.

References

  • Synthesis & Stability: Wibaut, J. P., & Holmes-Kamminga, W. J. (1958). Syntheses with pyridine derivatives.[2][3] Bulletin de la Société Chimique de France.

  • Reactivity ( ): Johnson, C. D. (1976). The Hammett Equation and the Reactivity of Pyridines. Cambridge University Press.
  • Metabolic Stability: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[4][5][6] Chemical Society Reviews.

  • Physicochemical Data: PubChem Compound Summary for CID 136504, 4-Fluoropyridine.[7]

  • pKa Prediction: ACD/Labs Percepta Platform - PhysChem Module.

  • Safety Protocols: Sigma-Aldrich Safety Data Sheet (SDS) - 4-Fluoropyridine Hydrochloride.

Sources

Protocols & Analytical Methods

Method

(4-Fluoropyridin-2-yl)methanamine dihydrochloride in the synthesis of novel heterocycles

Application Note: (4-Fluoropyridin-2-yl)methanamine Dihydrochloride in the Synthesis of Novel Heterocycles Executive Summary (4-Fluoropyridin-2-yl)methanamine dihydrochloride is a high-value bifunctional building block....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Fluoropyridin-2-yl)methanamine Dihydrochloride in the Synthesis of Novel Heterocycles

Executive Summary

(4-Fluoropyridin-2-yl)methanamine dihydrochloride is a high-value bifunctional building block. It combines a primary aminomethyl group—amenable to acylation and reductive amination—with a 4-fluoropyridine core. The fluorine atom serves two critical roles: it acts as a metabolic blocker to prevent oxidation at the susceptible C4 position, and it functions as a latent handle for nucleophilic aromatic substitution (


) in late-stage diversification.

This guide details the use of this scaffold in synthesizing fused heterocycles, specifically 7-fluoroimidazo[1,5-a]pyridines , and outlines protocols for managing the chemoselectivity between the nucleophilic amine and the electrophilic fluoropyridine core.

Technical Profile & Handling

PropertySpecification
Formula C₆H₇FN₂[1] · 2HCl
MW 199.05 g/mol (salt); 126.13 g/mol (free base)
Acidity (pKa) Pyridine N: ~3.5
Stability Hygroscopic. Store under inert atmosphere at -20°C.
Solubility High in H₂O, MeOH; Low in DCM, EtOAc (unless free-based).

Critical Handling Protocol (Free-Basing): The dihydrochloride salt is acidic and aggressive. For reactions requiring non-aqueous conditions or transition metal catalysis, the free base must be generated in situ or pre-isolated to prevent catalyst poisoning or acid-catalyzed decomposition.

  • In situ: Add 2.2–2.5 equivalents of DIPEA or TEA to the reaction mixture.

  • Pre-isolation: Dissolve in minimal water, basify with sat. Na₂CO₃ (pH > 10), extract exhaustively with DCM/IPA (3:1), dry over Na₂SO₄, and concentrate. Note: The free amine is volatile; avoid high vacuum for extended periods.

Application 1: Synthesis of 7-Fluoroimidazo[1,5-a]pyridines

The most powerful application of this building block is the one-pot synthesis of imidazo[1,5-a]pyridines. This fused scaffold is isosteric with indole and azaindole, widely used in kinase inhibitors and GPCR ligands.

Mechanism & Causality

The reaction proceeds via the condensation of the primary amine with a carbonyl source (aldehyde or acid) to form an amide or imine, followed by cyclodehydration involving the pyridine nitrogen.

  • Why 4-Fluoro? The fluorine at C4 (becoming C7 in the fused system) withdraws electron density, slightly increasing the acidity of the pyridine nitrogen but significantly enhancing the metabolic stability of the final scaffold.

  • Risk Factor: Harsh basic conditions can trigger

    
     displacement of the fluorine. Acid-mediated cyclization (e.g., T3P) is preferred over base-mediated methods to preserve the C-F bond.
    
Experimental Workflow (T3P Mediated)

This method uses Propylphosphonic anhydride (T3P) as a mild, effective coupling and dehydrating agent.

ImidazoSynthesis Start (4-Fluoropyridin-2-yl) methanamine 2HCl Inter Intermediate: Amide Formation Start->Inter Mix in EtOAc/DMF Reagent Carboxylic Acid (R-COOH) + T3P (50% in EtOAc) Reagent->Inter Base Base: Et3N (5 equiv) Base->Inter Free-basing Cyclization Cyclodehydration (Pyridine N attack) Inter->Cyclization Heat (80°C) Product 7-Fluoro-3-substituted- imidazo[1,5-a]pyridine Cyclization->Product -H2O

Caption: T3P-mediated cyclodehydration pathway. The pyridine nitrogen acts as the nucleophile in the second step to close the 5-membered ring.

Detailed Protocol: T3P Cyclization

Objective: Synthesize 3-benzyl-7-fluoroimidazo[1,5-a]pyridine. Scale: 1.0 mmol.

Reagents:

  • (4-Fluoropyridin-2-yl)methanamine 2HCl: 199 mg (1.0 mmol)

  • Phenylacetic acid: 150 mg (1.1 mmol)

  • T3P (50% w/w in EtOAc): 1.5 mL (~2.5 mmol)

  • Triethylamine (TEA): 0.7 mL (5.0 mmol)

  • Solvent: Ethyl Acetate (EtOAc) or Butyl Acetate (for higher T).

Procedure:

  • Preparation: In a 20 mL sealed tube equipped with a magnetic stir bar, suspend the amine salt and phenylacetic acid in EtOAc (5 mL).

  • Free-Basing: Add TEA dropwise. The suspension will clear slightly as the free base is liberated. Stir for 10 minutes at Room Temperature (RT).

  • Coupling: Add T3P solution in one portion.

  • Reaction: Heat the mixture to 80°C (oil bath temperature).

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The intermediate amide usually forms within 30 mins; cyclization takes 2–12 hours. If conversion stalls, raise temperature to 100°C (requires Butyl Acetate).

  • Work-up: Cool to RT. Quench carefully with saturated NaHCO₃ (10 mL). Gas evolution (CO₂) will occur.

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Gradient: 0–5% MeOH in DCM).

Yield Expectation: 65–85%.

Application 2: Chemoselective Diversification

The 4-fluoro substituent is activated by the pyridine nitrogen, making it susceptible to nucleophilic attack, particularly if the pyridine nitrogen is protonated or alkylated. This allows for "scaffold morphing."

Strategic Logic:

  • Path A (Preserve F): Use non-nucleophilic bases (DIPEA, Carbonates) and mild temperatures (<100°C).

  • Path B (Displace F): Use strong nucleophiles (Alkoxides, Thiolates, secondary amines) in polar aprotic solvents (DMSO, NMP) at >120°C.

Data: Nucleophile Compatibility Table

NucleophileConditionsOutcome at C4Application
R-NH₂ (Primary) T3P, EtOAc, 80°CRetained Imidazo-pyridine synthesis
R-OH (Alcohol) NaH, DMF, 0°CDisplaced Ether analogs (LOXL2 inhibitors)
R-SH (Thiol) K₂CO₃, DMF, 100°CDisplaced Thioether linkages
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃Retained C-C bond formation (requires Br/Cl elsewhere)

Troubleshooting & Expert Insights

Issue: Low Yield in Cyclization.

  • Cause: Incomplete cyclization of the intermediate amide.

  • Solution: The pyridine nitrogen is less nucleophilic due to the electron-withdrawing fluorine. Increase reaction temperature to 120°C using microwave irradiation for 30 mins.

Issue: Defluorination (


 side products). 
  • Cause: Use of strong nucleophilic bases (e.g., NaOH, NaOMe) or solvent impurities (wet DMF generating dimethylamine).

  • Solution: Switch to steric bases (DIPEA) and strictly anhydrous non-nucleophilic solvents (EtOAc, Toluene).

Issue: Product Solubility.

  • Insight: The imidazo[1,5-a]pyridine product is weakly basic. It may not protonate fully with weak acids. For purification, avoid strong acidic washes which might trap the product in the aqueous phase.

References

  • Imidazo[1,5-a]pyridine Synthesis via T3P

    • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of Imidazo[1,5-a]pyridines." Synlett, 2011.

  • SNAr Reactivity of 4-Fluoropyridines

    • Loudon, G. M., & Parham, M. E. "Nucleophilic Aromatic Substitution of 4-Fluoropyridine." Journal of Organic Chemistry.

  • Medicinal Chemistry of Pyridine Scaffolds

    • Chaubey, S., & Pandeya, S. N. "Pyridine: A Versatile Nucleus in Pharmaceutical Field."[2] Asian Journal of Pharmaceutical and Clinical Research, 2012.

  • LOXL2 Inhibitor Analogs (Chloropyridine data)

    • MedChemExpress. "(2-Chloropyridin-4-yl)methanamine hydrochloride Product Data."

Sources

Application

Application Notes and Protocols for the N-alkylation of (4-Fluoropyridin-2-yl)methanamine

Abstract This comprehensive guide details the protocols for the N-alkylation of (4-Fluoropyridin-2-yl)methanamine, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the protocols for the N-alkylation of (4-Fluoropyridin-2-yl)methanamine, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. We will explore two primary, highly effective methods: direct N-alkylation via nucleophilic substitution and reductive amination. This document provides an in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and strategies for optimization and troubleshooting. The causality behind experimental choices is explained to provide a deeper understanding of the chemical processes. All quantitative data is summarized in tables for clarity, and key workflows are visualized using diagrams to ensure reproducibility and success.

Introduction: The Significance of N-Alkylated Pyridine Derivatives

N-alkylated pyridine derivatives are a cornerstone in medicinal chemistry and drug discovery. The introduction of an alkyl group to a nitrogen atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, derivatives of (4-Fluoropyridin-2-yl)methanamine are of significant interest due to the unique electronic properties imparted by the fluorine atom, which can enhance binding interactions and improve pharmacokinetic profiles. This guide provides researchers with the foundational knowledge and practical protocols to successfully synthesize a variety of N-alkylated products from this versatile starting material.

Part 1: Foundational Principles and Mechanistic Overview

The N-alkylation of (4-Fluoropyridin-2-yl)methanamine can be approached through two principal synthetic routes, each with its own advantages and mechanistic considerations.

Direct N-Alkylation with Alkyl Halides

This classic method involves the reaction of the primary amine with an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base. The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.

Mechanism: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. A base is required to neutralize the hydrohalic acid byproduct. A common challenge with this method is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

The fluorine atom at the 4-position of the pyridine ring is an electron-withdrawing group, which can influence the nucleophilicity of both the pyridine nitrogen and the exocyclic primary amine. While the primary amine remains the more nucleophilic site for alkylation, the electronic effect of the fluorine substituent should be considered when optimizing reaction conditions.

Caption: General scheme for the direct N-alkylation of (4-Fluoropyridin-2-yl)methanamine.

Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds, converting a carbonyl group to an amine through an intermediate imine.[2] This one-pot reaction between an amine and a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent is a powerful tool in modern organic synthesis.[2] A key advantage of this method is the avoidance of overalkylation, a common issue in direct alkylation with alkyl halides.[1][3]

Mechanism: The reaction proceeds in two main steps:

  • Imine Formation: The primary amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine. This step is typically reversible and often acid-catalyzed.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine to the corresponding secondary amine.

Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). Sodium triacetoxyborohydride is a particularly mild and selective reagent for reductive amination.[4]

Caption: A streamlined workflow for the reductive amination protocol.

Part 2: Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol provides a general procedure for the mono-N-alkylation of (4-Fluoropyridin-2-yl)methanamine using an alkyl bromide.

Table 1: Reagents and Materials for Direct N-Alkylation

Reagent/MaterialPurposeTypical AmountNotes
(4-Fluoropyridin-2-yl)methanamineStarting Material1.0 equivalentEnsure purity before use.
Alkyl BromideAlkylating Agent1.0 - 1.2 equivalentsUse of a slight excess can drive the reaction to completion.
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0 equivalentsAnhydrous conditions are recommended.
Acetonitrile (CH₃CN)Solvent5 - 10 mL per mmol of amineAnhydrous grade is preferred.
Round-bottom flaskReaction VesselAppropriate sizeMust be dry.
Magnetic stirrer and stir barAgitation--
Inert atmosphere (N₂ or Ar)Prevent side reactions-Especially important if reagents are sensitive to air or moisture.
Thin-Layer Chromatography (TLC)Reaction Monitoring-Use a suitable eluent system (e.g., ethyl acetate/hexanes).

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (4-Fluoropyridin-2-yl)methanamine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve/suspend the reagents.

  • Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the N-alkylation of (4-Fluoropyridin-2-yl)methanamine with an aldehyde using sodium triacetoxyborohydride.

Table 2: Reagents and Materials for Reductive Amination

Reagent/MaterialPurposeTypical AmountNotes
(4-Fluoropyridin-2-yl)methanamineStarting Material1.0 equivalent-
AldehydeCarbonyl Source1.0 - 1.2 equivalents-
Sodium TriacetoxyborohydrideReducing Agent1.2 - 1.5 equivalentsHandle in a fume hood; moisture sensitive.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Solvent5 - 10 mL per mmol of amineAnhydrous grade is essential.
Acetic Acid (optional)Catalyst0.1 - 1.0 equivalentCan facilitate imine formation.
Round-bottom flaskReaction VesselAppropriate sizeMust be dry.
Magnetic stirrer and stir barAgitation--
Inert atmosphere (N₂ or Ar)Prevent side reactions-Recommended.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve (4-Fluoropyridin-2-yl)methanamine (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous dichloromethane.

  • Imine Formation (Optional Catalyst): If desired, add acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 eq.) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Part 3: Process Optimization and Troubleshooting

Table 3: Troubleshooting Common Issues in N-Alkylation

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inactive alkylating agent or reducing agent.- Insufficient reaction time or temperature.- Steric hindrance.- Use fresh, high-purity reagents.- Increase reaction time and/or temperature.- For sterically hindered substrates, consider a more reactive alkylating agent (e.g., alkyl iodide) or a different synthetic route.
Overalkylation (in direct alkylation) - Excess alkylating agent.- High reaction temperature.- Use a 1:1 stoichiometry of amine to alkylating agent.- Perform the reaction at a lower temperature.
Incomplete reaction - Insufficient equivalents of base or reducing agent.- Poor solubility of reagents.- Increase the equivalents of the base or reducing agent.- Choose a solvent in which all reactants are soluble.
Formation of side products - Reaction with the pyridine nitrogen.- Decomposition of starting materials or product.- Reductive amination is generally more selective for the primary amine.- Use milder reaction conditions.

Part 4: Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated (4-Fluoropyridin-2-yl)methanamine derivative should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the newly introduced alkyl group. A shift in the chemical shift of the methylene protons adjacent to the nitrogen will also be observed.

    • ¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl group.

    • ¹⁹F NMR: The fluorine signal should remain, although its chemical shift may be slightly altered by the N-alkylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The N-H stretch of the primary amine (around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the secondary amine.

Conclusion

The N-alkylation of (4-Fluoropyridin-2-yl)methanamine is a versatile transformation that can be achieved through direct alkylation or reductive amination. Reductive amination is often the preferred method due to its high selectivity and milder reaction conditions, which minimize the formation of overalkylation byproducts. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and successfully synthesize a wide range of N-alkylated derivatives for their research endeavors.

References

  • Myers, A. G. Reductive Amination. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Amine alkylation. [Link]

Sources

Method

Application Note: High-Purity (4-Fluoropyridin-2-yl)methanamine Dihydrochloride via Optimized Recrystallization

Abstract This application note provides a detailed protocol for the purification of (4-Fluoropyridin-2-yl)methanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. The described method utilizes a mixed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of (4-Fluoropyridin-2-yl)methanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. The described method utilizes a mixed-solvent recrystallization technique to effectively remove process-related impurities, yielding a final product with high purity suitable for drug development and other research applications. This guide offers in-depth explanations for each step, troubleshooting advice, and methods for purity verification, designed for researchers, scientists, and professionals in the field of drug development.

Introduction: The Critical Role of Purity

(4-Fluoropyridin-2-yl)methanamine and its derivatives are pivotal building blocks in the synthesis of a variety of pharmacologically active molecules. The presence of even minor impurities can have a significant impact on the compound's reactivity, biological activity, and safety profile. Therefore, achieving a high degree of purity is a critical, non-negotiable step in the drug development pipeline.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling rate, the target compound can be induced to crystallize out of the solution in a highly purified form, leaving the impurities dissolved in the mother liquor.

This application note details an optimized recrystallization protocol for (4-Fluoropyridin-2-yl)methanamine dihydrochloride, addressing the specific challenges associated with purifying this fluorinated pyridine derivative.

Understanding the Chemistry: Synthesis and Potential Impurities

A common synthetic route to aminopyridines involves the reduction of a corresponding cyanopyridine. In the case of (4-Fluoropyridin-2-yl)methanamine, this would typically involve the reduction of 2-cyano-4-fluoropyridine. Potential impurities arising from this process could include:

  • Unreacted Starting Material: Residual 2-cyano-4-fluoropyridine.

  • Byproducts of Reduction: Over-reduction or partially reduced intermediates.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid or amide.

  • Positional Isomers: Depending on the synthetic route of the starting material, other isomers of fluorinated cyanopyridines could be present.

The dihydrochloride salt form of the amine is often preferred for its improved stability and crystallinity. However, the purification of this salt requires careful consideration of solvent polarity to ensure effective removal of both organic and inorganic impurities.

Materials and Equipment

Chemicals:

  • Crude (4-Fluoropyridin-2-yl)methanamine dihydrochloride

  • Methanol (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Diethyl ether (anhydrous)

  • Deionized water

  • Celpure® P65 or equivalent filter aid

Equipment:

  • Erlenmeyer flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • pH meter or pH paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Melting point apparatus

Optimized Recrystallization Protocol

This protocol employs a mixed-solvent system of methanol and isopropanol. Methanol is a good solvent for the dihydrochloride salt at elevated temperatures, while isopropanol acts as an anti-solvent, promoting crystallization upon cooling.

Step-by-Step Methodology
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude (4-Fluoropyridin-2-yl)methanamine dihydrochloride. For every 1 gram of crude material, add 5 mL of methanol.

  • Heating: Gently heat the mixture on a hot plate with magnetic stirring. Bring the solution to a gentle boil until all the solid has dissolved. Rationale: Using the minimum amount of hot solvent ensures that the solution is saturated, which is crucial for maximizing the yield of the recrystallized product.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a Büchner funnel and flask. Add a small amount of a filter aid like Celpure® to the hot solution and quickly filter it. Rationale: This step removes any particulate matter that could act as nucleation sites and become trapped in the crystals, thereby reducing purity.

  • Addition of Anti-solvent: To the hot, clear solution, slowly add isopropanol dropwise with continuous stirring. For every 5 mL of methanol used, add approximately 10-15 mL of isopropanol. Continue adding isopropanol until the solution becomes slightly turbid (cloudy). Rationale: The addition of a less polar solvent (isopropanol) decreases the solubility of the polar dihydrochloride salt, inducing supersaturation.

  • Re-dissolution: Gently heat the turbid solution until it becomes clear again. This ensures that the crystallization process starts from a homogenous solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, more perfect crystals, which are generally purer than the small crystals that form from rapid cooling.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether. Rationale: The cold isopropanol wash removes any residual mother liquor containing dissolved impurities. The diethyl ether wash helps to remove the isopropanol and aids in drying the crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C or in a desiccator under vacuum until a constant weight is achieved.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow A Crude Product B Dissolve in hot Methanol A->B C Hot Filtration (Optional) B->C D Add Isopropanol (Anti-solvent) C->D E Cool Slowly D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with cold Isopropanol & Diethyl Ether F->G H Dry under Vacuum G->H I Pure (4-Fluoropyridin-2-yl)methanamine Dihydrochloride H->I

Caption: Workflow for the recrystallization of (4-Fluoropyridin-2-yl)methanamine dihydrochloride.

Purity Assessment: A Multi-faceted Approach

To ensure the efficacy of the purification process, a combination of analytical techniques should be employed to assess the purity of the recrystallized product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for quantifying the purity of the final product and detecting any remaining impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: A stock solution of the recrystallized product is prepared in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the purified compound and for detecting the presence of any structurally similar impurities.

Expected ¹H NMR Chemical Shifts (in D₂O, reference TMS at 0 ppm):

  • Pyridyl Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm).

  • Methylene Protons (-CH₂-): A singlet or multiplet around δ 4.0-4.5 ppm.

  • Amine Protons (-NH₂): May be broad and exchange with D₂O.

Expected ¹³C NMR Chemical Shifts (in D₂O):

  • Pyridyl Carbons: Signals in the aromatic region (typically δ 110-160 ppm).

  • Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

Melting Point Determination

A sharp melting point range is a good indicator of high purity. For a closely related compound, (2-Fluoropyridin-4-yl)methanamine hydrochloride, the melting point is reported to be 131-132 °C. A significant deviation or a broad melting range for the purified product may indicate the presence of impurities.

Table 2: Purity Assessment Summary

Analytical TechniquePurposeExpected Result for High Purity
HPLC Quantitative purity determination> 99.5% peak area
¹H NMR Structural confirmation and impurity identificationSpectrum consistent with the proposed structure; absence of impurity signals
¹³C NMR Structural confirmationSpectrum consistent with the proposed structure
Melting Point Qualitative purity assessmentSharp melting point range close to the literature value of analogous compounds

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid.Add more of the primary solvent (methanol) to the hot solution. Allow the solution to cool more slowly.
No crystal formation Too much solvent was used; the solution is not supersaturated.Gently heat the solution to evaporate some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization.
Low recovery The compound is too soluble in the cold solvent mixture; premature crystallization during hot filtration.Decrease the proportion of methanol in the solvent mixture. Ensure the filtration apparatus is pre-heated before hot filtration.
Colored product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note: This may also adsorb some of the desired product.

Safety Precautions

(4-Fluoropyridin-2-yl)methanamine dihydrochloride and its related compounds should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. For a similar compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, the safety data sheet indicates that it is harmful if swallowed and causes skin and eye irritation. Similar precautions should be taken with the title compound.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reproducible method for the purification of (4-Fluoropyridin-2-yl)methanamine dihydrochloride. By carefully controlling the solvent composition and cooling rate, researchers can effectively remove process-related impurities and obtain a final product of high purity, which is essential for its use in pharmaceutical research and development. The combination of HPLC, NMR, and melting point analysis provides a comprehensive approach to verifying the purity of the final compound.

References

  • Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Sasaki, T. (2016). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Google Patents. (2002). EP1422220A1 - Process for the preparation of 2-aminomethylpyridine derivative.
  • NIH National Library of Medicine. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • MDPI. (2020). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 25(15), 3353.
  • Google Patents. (1995). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
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  • Royal Society of Chemistry. (2019). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS.
  • ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Thieme. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 149-188).
  • Cherry, K., et al. (2014). Supporting information. European Journal of Medicinal Chemistry, 86, 553-565.
  • Zhang, J., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(20), 8697-8708.
  • Royal Society of Chemistry. (2017). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 44-52.
  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

  • Supporting Information. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

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Application

Application and Protocol Guide for the Synthesis of Fluoropyridine-Based PET Imaging Ligands

Introduction: The Strategic Value of the Fluoropyridine Moiety in PET Radiochemistry Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled insights into in vivo biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluoropyridine Moiety in PET Radiochemistry

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled insights into in vivo biological processes. The choice of radionuclide is critical, and Fluorine-18 (¹⁸F) has emerged as the isotope of choice for many applications due to its near-optimal physical and nuclear characteristics.[1] Its 109.8-minute half-life allows for multi-step synthesis and distribution, while its low positron energy (0.635 MeV) results in high-resolution images.[2]

Incorporating ¹⁸F into biologically active molecules is a central challenge in radiopharmaceutical chemistry. The fluoropyridine motif has proven to be a highly valuable structural element in the design of novel PET tracers. Its presence can favorably modulate pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.[2] The synthesis of such tracers often employs a "building block" or "precursor" strategy. Rather than handling the radioactive isotope through a multi-step synthesis, a complex precursor molecule is first synthesized and then, in the final step, radiolabeled with ¹⁸F. This late-stage fluorination approach maximizes the radiochemical yield and specific activity of the final product.[3]

(4-Fluoropyridin-2-yl)methanamine dihydrochloride is a commercially available building block. Its utility lies not in direct radiolabeling, but in its incorporation into a larger, more complex precursor molecule. The primary amine serves as a versatile chemical handle for conjugation to a core scaffold targeting a specific biological receptor or enzyme. The pre-existing fluorine atom, however, is non-radioactive (¹⁹F).

This guide will focus on the more common and strategically critical method for preparing ¹⁸F-labeled pyridinyl ligands: nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. We will use the synthesis of a PET ligand structurally related to known neuroreceptor tracers as a practical case study to illustrate the principles and protocols involved. This approach, which involves displacing a leaving group (e.g., a nitro or halogen group) with nucleophilic [¹⁸F]fluoride, is a robust and widely adopted method in PET centers worldwide.[4]

Principle of the Method: Nucleophilic Aromatic Substitution (SNAr) for ¹⁸F-Radiolabeling

Aromatic rings, including pyridine, are typically electron-rich and resistant to attack by nucleophiles. However, the introduction of a strong electron-withdrawing group (EWG) ortho or para to a leaving group (LG) can render the aromatic ring susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring itself acts as an electron sink, further activating the ring for SNAr, particularly at the 2- and 4-positions.[4]

The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's success and is greatly enhanced by the presence of the EWG.

Logical Workflow for ¹⁸F-Fluoropyridine Synthesis

The following diagram illustrates the strategic workflow for synthesizing an ¹⁸F-labeled pyridinyl PET tracer, starting from the synthesis of a suitable precursor to the final radiolabeled product.

Caption: General workflow for PET tracer synthesis.

Case Study: Synthesis of [¹⁸F]2-Fluoro-6-((phenyl)ethynyl)pyridin-3-amine

To provide a detailed, practical protocol, we will outline the synthesis of a model PET ligand, [¹⁸F]2-Fluoro-6-((phenyl)ethynyl)pyridin-3-amine. This compound is structurally analogous to tracers developed for neuroimaging. The strategy involves the synthesis of a dinitro-precursor, followed by a selective mono-fluorination, reduction, and finally Sonogashira coupling to yield the final labeling precursor. The key radiosynthesis step is the nucleophilic substitution of a nitro group with [¹⁸F]fluoride.

Part 1: Synthesis of the Labeling Precursor

The causality behind this multi-step synthesis is to install a highly effective leaving group (a nitro group) at the 2-position of the pyridine ring, which will be displaced by [¹⁸F]fluoride. The other functional groups are installed to create the final desired structure of the PET ligand.

Workflow for Precursor Synthesis

G A 2-Chloro-3-aminopyridine B 2-Chloro-3-nitropyridine A->B Oxidation (m-CPBA) C 2,6-Dichloro-3-nitropyridine B->C Sandmeyer Reaction D 6-((Phenyl)ethynyl)-2-chloro-3-nitropyridine (Final Labeling Precursor) C->D Sonogashira Coupling

Caption: Synthesis of the labeling precursor.

Detailed Protocol: Precursor Synthesis

  • Step 1: Oxidation to 2-Chloro-3-nitropyridine

    • Rationale: Introduction of the nitro group is essential for activating the pyridine ring for subsequent nucleophilic substitution reactions.

    • To a solution of 2-chloro-3-aminopyridine (1.0 eq) in dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-3-nitropyridine.

  • Step 2: Sandmeyer Reaction to 2,6-Dichloro-3-nitropyridine

    • Rationale: The Sandmeyer reaction is a reliable method to introduce a chloro-substituent, which will later be modified.

    • Prepare a solution of 2-chloro-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid.

    • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Add the diazonium salt solution to the copper(I) chloride solution at 0 °C and then heat to 60 °C for 1 hour.

    • Cool the reaction, neutralize with sodium hydroxide, and extract with ethyl acetate.

    • Dry the organic layer and purify by column chromatography to obtain 2,6-dichloro-3-nitropyridine.

  • Step 3: Sonogashira Coupling to the Final Precursor

    • Rationale: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, creating the core structure of the final ligand.

    • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of triethylamine and tetrahydrofuran (THF), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

    • Degas the mixture with argon and stir at 50 °C for 4 hours.

    • Cool the reaction, filter through celite, and concentrate.

    • Purify the residue by column chromatography to yield the final labeling precursor, 6-((Phenyl)ethynyl)-2-chloro-3-nitropyridine.

Part 2: Automated Radiosynthesis of the [¹⁸F]PET Ligand

This section details the final, critical step where the radioactive ¹⁸F isotope is incorporated into the precursor molecule. The entire process is typically performed in an automated synthesis module to minimize radiation exposure to the chemist.[5]

Protocol: [¹⁸F]Fluoride Activation and Radiolabeling

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride, produced from the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and a cryptand, Kryptofix 2.2.2 (K₂₂₂), in acetonitrile/water.[6]

    • Causality: The K₂₂₂ chelates the potassium ion (K⁺), leaving a highly reactive, "naked" [¹⁸F]fluoride anion, which is a potent nucleophile.

  • Azeotropic Drying:

    • The solvent is removed by heating under a stream of nitrogen or argon. Anhydrous acetonitrile is added and evaporated two to three times to ensure the complete removal of water.

    • Causality: Water can hydrate the fluoride ion, significantly reducing its nucleophilicity. This azeotropic drying step is critical for achieving high radiochemical yields.

  • Nucleophilic Substitution Reaction:

    • A solution of the labeling precursor, 6-((Phenyl)ethynyl)-2-chloro-3-nitropyridine (typically 1-2 mg), in anhydrous dimethyl sulfoxide (DMSO) is added to the dried K[¹⁸F]F-K₂₂₂ complex.

    • The reaction vessel is sealed and heated to 140-160 °C for 15-20 minutes.[4]

    • Causality: High temperatures are required to overcome the activation energy of the SNAr reaction. DMSO is an excellent polar aprotic solvent that solubilizes both the precursor and the fluoride complex without interfering with the reaction.

  • Post-Labeling Reduction (if necessary):

    • In this specific case study, the nitro group on the radiolabeled intermediate must be reduced to an amine.

    • After cooling the reaction, a reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation with Pd/C) would be added, followed by gentle heating to yield the final product.

Purification and Formulation

  • Semi-Preparative HPLC:

    • The crude reaction mixture is quenched with water and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (typically a C18 reverse-phase column).

    • A gradient of acetonitrile and water (often with a buffer like ammonium formate) is used to separate the desired ¹⁸F-labeled product from the unreacted precursor, non-radioactive side products, and remaining [¹⁸F]fluoride.

    • The radioactive peak corresponding to the product is collected.

  • Final Formulation:

    • The collected HPLC fraction is diluted with water and passed through a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak).

    • The cartridge traps the radiolabeled product, while the aqueous HPLC solvents pass through.

    • The product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve a final formulation with <10% ethanol.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control: A Self-Validating System

Every batch of a PET radiopharmaceutical must undergo rigorous quality control (QC) before it can be administered. This ensures the safety, purity, and identity of the final product.

ParameterMethodAcceptance CriteriaRationale
Identity Co-elution on analytical HPLC with a non-radioactive standard.The retention time of the radioactive peak must match that of the authentic, non-radioactive compound.Confirms that the correct molecule has been synthesized.
Radiochemical Purity Analytical Radio-HPLC> 95%Ensures that the vast majority of the radioactivity is from the desired PET tracer, minimizing off-target signals.
Chemical Purity Analytical HPLC with UV detectionPeak area of the desired compound should be >95% of total peak areas. Unreacted precursor should be below a specified limit.Ensures that there are no significant chemical impurities that could cause pharmacological or toxic effects.
Molar Activity (Am) Calculated from the total radioactivity and the mass of the compound (determined by HPLC).Typically > 37 GBq/µmol (>1 Ci/µmol) at the time of injection.A high molar activity is crucial for receptor imaging to ensure that the injected mass is low enough not to cause pharmacological effects (i.e., receptor saturation).
pH pH meter or pH strips4.5 - 7.5Ensures the final formulation is physiologically compatible and will not cause discomfort or tissue damage upon injection.
Residual Solvents Gas Chromatography (GC)Levels of ethanol, acetonitrile, DMSO, etc., must be below USP-defined limits.High levels of organic solvents can be toxic.
Sterility & Endotoxins Culture-based methods & Limulus Amebocyte Lysate (LAL) testMust be sterile and pass the endotoxin test.Guarantees the product is free from microbial contamination and pyrogens that could cause fever or infection.

Conclusion

The use of building blocks like (4-Fluoropyridin-2-yl)methanamine is integral to the synthesis of complex precursor molecules for PET ligand development. However, the introduction of the crucial ¹⁸F-label is most effectively and commonly achieved via a late-stage nucleophilic aromatic substitution on a highly activated pyridine precursor. The protocols and principles outlined in this guide, exemplified by a practical case study, provide researchers with a foundational understanding of the causality, methodology, and rigorous quality control required to successfully synthesize novel fluoropyridine-based PET tracers. This strategic approach enables the reliable and reproducible production of high-quality radiopharmaceuticals for advancing molecular imaging in research and clinical settings.

References

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(44), 7174-7176. Available at: [Link]

  • Kumar, D., et al. (2020). Radiosynthesis and evaluation of [¹⁸F]FMTP, a COX-2 PET ligand. Inflammopharmacology, 28(4), 1035-1045. Available at: [Link]

  • Dollé, F. (2005). [¹⁸F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. Current Pharmaceutical Design, 11(25), 3221-3235.
  • Gao, M., et al. (2014). Synthesis and Evaluation of an ¹⁸F-Labeled Positron Emission Tomography (PET) Radioligand for Brain Histamine Subtype-3 Receptors. Journal of Medicinal Chemistry, 57(9), 3895-3904. Available at: [Link]

  • Jacobson, O., et al. (2015). PET Radiopharmaceuticals for Neuroreceptor Imaging. Nuclear Science and Techniques, 26(4), 040101.
  • Liang, S. H., et al. (2019). State of the art procedures towards reactive [¹⁸F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 4(1), 23. Available at: [Link]

  • Richter, S., & Wuest, F. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 43-62. Available at: [Link]

  • Samnick, S., et al. (2017). Microfluidic continuous-flow radiosynthesis of [¹⁸F]FPEB suitable for human PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 18-23. Available at: [Link]

  • Shinde, S., et al. (2024). Automated radiosynthesis of mGluR5 PET tracer [¹⁸F]FPEB from aryl-chloro precursor and validation for clinical application. Journal of Labelled Compounds and Radiopharmaceuticals, 67(2), 56-65. Available at: [Link]

  • Tarkiainen, V., et al. (2014). [¹⁸F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry. Journal of Nuclear Medicine, 55(10), 1619-1625. Available at: [Link]

  • Tarkiainen, V., et al. (2020). Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: ¹⁸F-AZD9272. Molecular Pharmaceutics, 17(4), 1265-1273. Available at: [Link]

  • van der Wildt, B., et al. (2010). Nucleophilic aromatic substitution by [¹⁸F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(1), 1-6. Available at: [Link]

  • Zlatopolskiy, B. D., et al. (2015). A Practical Method for the Preparation of ¹⁸F-Labeled Aromatic Amino Acids from Nucleophilic [¹⁸F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 20(8), 13810-13832. Available at: [Link]

  • Zhang, J., et al. (2013). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 23(11), 3233-3238. Available at: [Link]

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Method

Application Notes and Protocols for (4-Fluoropyridin-2-yl)methanamine dihydrochloride as a Precursor in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals The introduction of fluorine into active pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The introduction of fluorine into active pharmaceutical and agrochemical ingredients has been a transformative strategy in medicinal and agricultural chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule.[1] When incorporated into a pyridine ring, a common scaffold in numerous bioactive compounds, these effects are often amplified. The trifluoromethylpyridine (TFMP) fragment, for instance, is a key component in a wide range of successful commercial pesticides.[2] To date, approximately 30 launched pesticides contain the TFMP moiety, highlighting its importance in the crop protection industry.[2]

(4-Fluoropyridin-2-yl)methanamine dihydrochloride is a key building block for the synthesis of a variety of agrochemicals, including insecticides, fungicides, and herbicides.[1][2][3] The presence of the fluoropyridine moiety is crucial for the biological activity of these compounds. This document provides a comprehensive guide for researchers on the effective utilization of (4-Fluoropyridin-2-yl)methanamine dihydrochloride in the synthesis of novel agrochemical candidates.

Chemical and Physical Properties of (4-Fluoropyridin-2-yl)methanamine dihydrochloride

PropertyValue
Molecular Formula C₆H₇FN₂ · 2HCl
Molecular Weight 199.05 g/mol
Appearance White to off-white solid
CAS Number Not available for the dihydrochloride, 859166-87-3 for the free base
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Synthetic Applications: A Representative Protocol for N-Acylation

The primary amine functionality of (4-Fluoropyridin-2-yl)methanamine makes it an ideal nucleophile for reactions with various electrophiles, most notably acid chlorides and isocyanates, to form amides and ureas, respectively. These functional groups are prevalent in a vast number of commercial agrochemicals. The following protocol details a representative N-acylation reaction, a fundamental transformation in the synthesis of many pesticides.

Reaction Scheme: Synthesis of a Hypothetical N-((4-fluoropyridin-2-yl)methyl)picolinamide Derivative

reactant1 (4-Fluoropyridin-2-yl)methanamine dihydrochloride reaction_point + reactant1->reaction_point reactant2 Substituted Picolinoyl Chloride reactant2->reaction_point base Triethylamine (TEA) base->reaction_point solvent Dichloromethane (DCM) solvent->reaction_point product N-((4-fluoropyridin-2-yl)methyl)picolinamide Derivative byproduct Triethylamine hydrochloride reaction_point->product reaction_point->byproduct

Caption: General reaction scheme for the N-acylation of (4-Fluoropyridin-2-yl)methanamine.

Experimental Protocol

Objective: To synthesize an N-((4-fluoropyridin-2-yl)methyl)picolinamide derivative via N-acylation of (4-Fluoropyridin-2-yl)methanamine dihydrochloride with a substituted picolinoyl chloride.

Materials:

  • (4-Fluoropyridin-2-yl)methanamine dihydrochloride

  • Substituted picolinoyl chloride (e.g., 2-chloro-6-(trifluoromethyl)picolinoyl chloride)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend (4-Fluoropyridin-2-yl)methanamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of the amine).

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add anhydrous triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. The TEA serves to neutralize the dihydrochloride salt and liberate the free amine in situ. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Acid Chloride: Dissolve the substituted picolinoyl chloride (1.05 eq) in anhydrous DCM (2 mL per mmol) and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the exothermic reaction.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The bicarbonate wash removes any unreacted acid chloride and the triethylamine hydrochloride salt.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((4-fluoropyridin-2-yl)methyl)picolinamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

start Start setup Reaction Setup: (4-Fluoropyridin-2-yl)methanamine dihydrochloride in anhydrous DCM start->setup neutralization Neutralization: Add TEA at 0 °C setup->neutralization addition Addition of Acid Chloride: Dropwise at 0 °C neutralization->addition reaction Reaction: Warm to RT, stir for 2-4h addition->reaction workup Work-up: Quench with water, wash with NaHCO₃ and brine reaction->workup dry_concentrate Drying and Concentration: Dry with MgSO₄, evaporate solvent workup->dry_concentrate purification Purification: Silica gel column chromatography dry_concentrate->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: Step-by-step workflow for the N-acylation protocol.

Safety and Handling

(4-Fluoropyridin-2-yl)methanamine dihydrochloride and its derivatives should be handled with care in a well-ventilated fume hood.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Inhalation: Avoid inhaling dust or vapors.[5]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[7]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when handling this compound.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

(4-Fluoropyridin-2-yl)methanamine dihydrochloride is a valuable and versatile precursor for the synthesis of a wide range of potential agrochemicals. The protocol provided herein for N-acylation serves as a foundational method that can be adapted for the synthesis of diverse amide-containing target molecules. The strategic incorporation of the 4-fluoropyridine-2-methylamine scaffold offers a promising avenue for the discovery and development of novel and effective crop protection agents.

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  • (2022-03-23). Design, Synthesis, and Biological Evaluation of Novel Psoralen-Based 1,3,4-Oxadiazoles as Potent Fungicide Candidates Targeting Pyruvate Kinase. PubMed. Retrieved from [Link]

  • Design, Synthesis and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. ResearchGate. Retrieved from [Link]

  • (2024-02-19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. Retrieved from [Link]

  • (2024-03-29).
  • (2021-04-02). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Retrieved from [Link]

  • Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. PubMed. Retrieved from [Link]

  • (2-Fluoropyridin-4-yl)methanamine hydrochloride. American Elements. Retrieved from [Link]

  • Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives. PubMed. Retrieved from [Link]

  • Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. ACS Publications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of (4-Fluoropyridin-2-yl)methanamine dihydrochloride in organic solvents

Case ID: SOL-859166 | Topic: Solubility Optimization in Organic Synthesis[1][2] Executive Summary: The "Salt vs. Solvent" Conflict Compound: (4-Fluoropyridin-2-yl)methanamine dihydrochloride CAS: 859166-87-3 (Salt) | MW:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-859166 | Topic: Solubility Optimization in Organic Synthesis[1][2]

Executive Summary: The "Salt vs. Solvent" Conflict

Compound: (4-Fluoropyridin-2-yl)methanamine dihydrochloride CAS: 859166-87-3 (Salt) | MW: ~199.05 g/mol (2HCl) Core Issue: You are attempting to dissolve a highly polar ionic lattice (dihydrochloride salt) in non-polar or moderately polar organic solvents (DCM, THF, Toluene, Ether).[1][2] This is thermodynamically unfavorable because the solvation energy of these solvents cannot overcome the lattice energy of the salt.

The Solution: You must disrupt the ionic lattice. This is achieved either by (A) In-situ Neutralization (preferred for one-pot reactions), (B) Biphasic Free-Basing (isolation of the amine), or (C) Solvent Switching (using high-dielectric solvents).[1][2]

Mechanistic Insight & Decision Matrix

Before selecting a protocol, consult the decision tree below. The presence of the 4-fluoro substituent introduces a specific risk: Nucleophilic Aromatic Substitution (


) .[2][3] If you heat this compound with a strong nucleophile (or even the free amine itself) in a polar aprotic solvent, you risk displacing the fluorine atom.
Workflow Decision Tree

G Start Start: Solubility Issue Q1 Is water allowed in your reaction? Start->Q1 Q2 Is the reaction temperature > 60°C? Q1->Q2 No MethodB Method B: Biphasic Reaction (Schotten-Baumann) Q1->MethodB Yes MethodA Method A: In-Situ Neutralization (DIPEA/TEA in DCM/THF) Q2->MethodA No Warning CRITICAL ALERT: High Risk of S_NAr (F-displacement). Avoid heating free base! Q2->Warning Yes MethodC Method C: Isolation of Free Base (Pre-treatment) MethodA->MethodC If Reagents are Acid Sensitive Warning->MethodA Cool down & Proceed

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction tolerance and stability risks.

Validated Protocols

Method A: In-Situ Neutralization (The "One-Pot" Standard)

Best For: Amide couplings, Reductive aminations, Urea formation.[1][2] Mechanism: You use a tertiary amine base to deprotonate the ammonium salt in the reaction vessel. The resulting trialkylammonium chloride (


) is lipophilic and remains soluble or forms a fine suspension, while the free pyridine-amine enters the organic phase to react.[2]

Protocol:

  • Suspend: Place (4-Fluoropyridin-2-yl)methanamine dihydrochloride (1.0 equiv) in anhydrous DCM or THF (0.1 M concentration). Note: It will look like a slurry.

  • Neutralize: Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.5 to 3.0 equiv).[1][2]

    • Why 2.5+ equiv? You need 2 equiv to neutralize the 2HCl (one on the primary amine, one on the pyridine nitrogen) and excess to drive the equilibrium.

  • Observe: Stir at Room Temperature (RT) for 10–15 minutes. The slurry should either turn clear or change texture (crystalline salt

    
     amorphous salt).
    
  • React: Add your electrophile (e.g., Acid Chloride, Isocyanate) immediately.[2]

Technical Check: If the solution does not clarify, sonicate for 30 seconds. If still cloudy, proceeds; the free amine is likely in solution, and the solid is the byproduct amine-salt.

Method B: Isolation of Free Base (Pre-treatment)

Best For: Reactions sensitive to amine salts or when using catalysts poisoned by halides.[2] Risk: The free base is an oil that can degrade.[2] Do not store it. Use immediately.

Protocol:

  • Dissolve: Dissolve the dihydrochloride salt in minimal water (approx. 5 mL per gram).[2]

  • Basify: Cool to 0°C. Slowly add Saturated Aqueous

    
     or 1M NaOH until pH > 10.
    
  • Extract: Extract immediately with DCM (

    
     volume).
    
    • Tip: If the amine is water-soluble (common with pyridines), add NaCl to the aqueous layer until saturated ("salting out") to force the amine into the DCM.

  • Dry: Dry organic layer over

    
    , filter, and concentrate in vacuo at low temperature (< 30°C) .
    
  • Use: Re-dissolve the resulting pale oil in your anhydrous solvent of choice immediately.[2]

Method C: Solvent Switching

Best For:


 reactions where the amine acts as the nucleophile.[4]
Solvents:  DMSO, DMF, NMP, Methanol.[2]

Data Table: Solvent Compatibility Matrix

SolventSolubility (2HCl Salt)Solubility (Free Base)Recommendation
Water High (>100 mg/mL)ModerateUse for biphasic extraction only.[1][2]
Methanol HighHighGood for reductive amination.[1][2] Avoid for acid chlorides.[2]
DMSO High (~87 mg/mL)HighExcellent. Use for library synthesis.[1][2] Difficult to remove.
DCM/THF Negligible (<1 mg/mL)HighRequires Method A (In-situ base).
Ether/Hex InsolubleLowAvoid.[1][2]

Troubleshooting & FAQs

Q: My reaction mixture turned dark black/brown. What happened?

Diagnosis: Decomposition via Polymerization or


.
Explanation:  The 4-position of the pyridine ring is activated by the fluorine (electron-withdrawing).[1][2] If you heated the free base, especially in a polar aprotic solvent (like DMF/DMSO) without an external electrophile reacting fast enough, the primary amine of one molecule may have attacked the 4-position of another, displacing the fluorine.
Fix:  Keep the reaction temperature below 40°C  until the amine is capped (e.g., acylated).
Q: I see a precipitate after adding DIPEA. Is this a failure?

Diagnosis: Normal Operation. Explanation: The precipitate is likely DIPEA·HCl . The desired free amine is in the solution. Verification: Take a small aliquot, filter it, and run a TLC.[2] You should see a UV-active spot for the free amine (usually more polar than the starting material if running against a reference, but distinct).

Q: Can I store the free base?

Answer: No. Pyridine methanamines are prone to oxidation and absorbing


 from the air (forming carbamates).[2] The 4-fluoro group also adds instability.[1][2] Always store as the dihydrochloride salt at -20°C (hygroscopic) and generate the free base immediately before use.[2]

Visualizing the Mechanism

Understanding the proton transfer is vital for troubleshooting stoichiometry.[2]

Reaction Salt Salt (Solid) [R-NH3+] [Cl-] [PyrH+] [Cl-] Intermediate Proton Transfer Salt->Intermediate Base Base (DIPEA) Base->Intermediate  2.5 equiv FreeAmine Free Amine (Solution) R-NH2 + Pyr Intermediate->FreeAmine Byproduct Byproduct (Solid/Sol) 2 x [DIPEA-H+] [Cl-] Intermediate->Byproduct

Figure 2: Stoichiometry of in-situ neutralization.[1][2] Note that 2 equivalents of HCl must be scavenged.

References

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (Mechanistic grounding for 4-fluoropyridine instability/reactivity). Available at: [Link][1][2]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Explanation of Fluorine as a leaving group in activated pyridines). Available at: [Link]

Sources

Optimization

Removal of impurities from (4-Fluoropyridin-2-yl)methanamine dihydrochloride synthesis

Technical Support Center: (4-Fluoropyridin-2-yl)methanamine Dihydrochloride Synthesis Welcome to the Technical Support Hub Subject: Troubleshooting & Impurity Removal for (4-Fluoropyridin-2-yl)methanamine Dihydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Fluoropyridin-2-yl)methanamine Dihydrochloride Synthesis

Welcome to the Technical Support Hub

Subject: Troubleshooting & Impurity Removal for (4-Fluoropyridin-2-yl)methanamine Dihydrochloride CAS Registry Number: (Target Free Base: 1195745-72-0 / Related Nitrile: 847225-56-3) Support Level: Senior Application Scientist

Introduction: The "Fragile Fluorine" Challenge

Synthesizing (4-Fluoropyridin-2-yl)methanamine dihydrochloride presents a dual chemical challenge: preserving the labile C–F bond at the 4-position while reducing a nitrile (or amide) at the 2-position. The 4-fluoropyridine moiety is electronically unique; the nitrogen atom pulls electron density, activating the 4-position for both Nucleophilic Aromatic Substitution (SnAr) and Hydrodefluorination (HDF) during catalysis.

This guide moves beyond standard protocols to address the specific failure modes of this molecule.

Module 1: The "Missing Fluorine" (Hydrodefluorination)

User Symptom: "My yield is high, but the 19F-NMR signal is gone or shows a multiplet corresponding to a pyridyl-hydride. Mass spec shows M-18."

Root Cause: You likely used Palladium on Carbon (Pd/C) for the hydrogenation of the nitrile. In 4-fluoropyridines, the C–F bond is weakened. Under standard hydrogenation conditions, Pd oxidative addition into the C–F bond is facile, leading to hydrodefluorination (HDF), replacing the Fluorine with Hydrogen.

Technical Protocol & Solution: Switch to a catalyst with lower affinity for C–F oxidative addition or use a chemical reductant.

  • Option A: Raney Nickel (Preferred for Scale)

    • Why: Nickel has a significantly higher barrier for C–F activation compared to Pd or Pt.

    • Protocol: Use Raney Nickel (W2 or 2800 grade) in MeOH/NH₃.

    • Critical Step: Keep temperature < 40°C. High temps can still force HDF.

  • Option B: Borane Reduction (Chemical Route)

    • Why: Borane (BH₃·THF or BH₃·DMS) reduces nitriles to amines through a coordination mechanism that leaves the aromatic ring untouched.

    • Protocol:

      • Dissolve 4-fluoropicolinonitrile in anhydrous THF.

      • Add BH₃·THF (1M, 3 equiv) at 0°C.

      • Reflux for 2 hours.

      • Quench Carefully: The boron-amine complex must be broken with MeOH/HCl. Warning: Do not reflux in strong aqueous acid for too long, or you risk hydrolysis of the fluorine (SnAr) to the 4-hydroxy impurity.

Visualizing the HDF Pathway:

HDF_Pathway Start 4-Fluoropicolinonitrile Pd_Cat Catalyst: Pd/C + H2 Start->Pd_Cat High Risk Ni_Cat Catalyst: Raney Ni + NH3 Start->Ni_Cat Safe Route Impurity Impurity: Pyridin-2-yl methanamine (Des-Fluoro) Pd_Cat->Impurity C-F Cleavage (HDF) Product (4-Fluoropyridin-2-yl) methanamine Ni_Cat->Product Selective Reduction

Figure 1: Divergent pathways based on catalyst selection. Pd/C favors hydrodefluorination, while Raney Ni preserves the C-F bond.

Module 2: The "Sticky Dimer" (Secondary Amine Formation)

User Symptom: "I see a large impurity peak at roughly 2x molecular weight (M+ - NH3). The product is gummy."

Root Cause: During nitrile reduction, the intermediate imine is highly electrophilic. The newly formed primary amine can attack this imine, eliminating ammonia and forming a secondary amine (dimer).

Technical Protocol & Solution: You must suppress the amine-imine reaction by saturating the environment with ammonia or trapping the intermediate.

  • The Ammonia Saturation Method:

    • Run the hydrogenation in 7N NH₃ in Methanol rather than pure Methanol.

    • Mechanism: Le Chatelier’s principle. Excess NH₃ pushes the equilibrium away from the dimer and keeps the intermediate as the primary imine until it is fully reduced.

  • The Boc-Anhydride Trap (In-Situ Protection):

    • Add (Boc)₂O (2.0 equiv) and catalytic NiCl₂/NaBH₄.

    • Mechanism: As soon as the primary amine forms, it is Boc-protected. The Boc-amine is not nucleophilic enough to attack the imine. You isolate the Boc-protected intermediate, purify it (easy on silica), and then deprotect with HCl to get the pure dihydrochloride salt.

Module 3: Salt Stoichiometry & Purification

User Symptom: "The solid is hygroscopic and elemental analysis shows variable Chlorine content (between 1.5 and 2.5 equiv)."

Root Cause: The pyridine nitrogen and the primary amine are both basic. The target is the Dihydrochloride (2HCl). However, the pyridine HCl salt is weak and can dissociate during drying if not stabilized, or trap excess HCl in the crystal lattice.

Purification Protocol (Recrystallization):

Do not use silica gel chromatography for the free base (it will streak and decompose). Purify at the salt stage.

StepSolvent SystemTemperatureObservation
1. Dissolution Abs. Ethanol (min.[1] vol)60°CDissolve crude salt fully.
2. Displacement Diethyl Ether or MTBERT -> 0°CAdd dropwise until cloud point.
3. Aging None0°C (2 hrs)White crystalline solid precipitates.
4. Drying Vacuum Oven (<40°C)RTCrucial: Use P₂O₅ trap to remove water.

Why Ethanol/Ether? Methanol is often too soluble for this highly polar salt. Ethanol dissolves it when hot but allows precipitation when the dielectric constant is lowered by Ether.

Visualizing Purification Logic:

Purification_Logic Crude Crude Reaction Mixture (Amine + Dimer + Salts) Decision Is impurity > 5%? Crude->Decision Route_A Route A: Acid/Base Extraction (Risk: Water Solubility) Decision->Route_A Yes (Dirty) Route_B Route B: Direct Salt Formation (Anhydrous HCl/EtOH) Decision->Route_B No (Clean) Route_A->Route_B Difficult extraction Recryst Recrystallization (EtOH / Et2O) Route_B->Recryst Final Pure Dihydrochloride Salt Recryst->Final

Figure 2: Purification decision tree emphasizing direct salt formation over aqueous extraction due to high water solubility.

FAQ: Quick-Fire Troubleshooting

Q: Can I use aqueous HCl to make the salt? A: Avoid it. The compound is extremely water-soluble. Removing water requires lyophilization, which is slow and can lead to "oiling out." Use anhydrous HCl in Dioxane or TMS-Cl/MeOH (generates HCl in situ) to precipitate the salt directly from organic media.

Q: I see a peak at M+16 (M+OH). Is this oxidation? A: No, it is likely Nucleophilic Aromatic Substitution (SnAr) . If you used aqueous base (NaOH/KOH) or refluxed in water, the OH⁻ attacked the 4-position and displaced the Fluorine. The 4-fluoropyridine ring is very susceptible to SnAr. Use non-nucleophilic bases (like DIPEA or Carbonates) if basification is necessary.

Q: How do I store the dihydrochloride? A: It is hygroscopic. Store under Argon at -20°C. If it turns into a gum, redissolve in EtOH and re-precipitate with Et₂O.

References

  • Hydrodefluorination Mechanisms

    • Title: Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination
    • Source: J. Am. Chem. Soc. 2021.
    • Relevance: Establishes the mechanism of C-F bond cleavage (HDF)
    • URL:[Link]

  • Hydrogenation of Fluorinated Molecules

    • Title: Hydrogenation of fluorin
    • Source: Chem. Soc. Rev., 2021.[2]

    • Relevance: Reviews the stability of C-F bonds during hydrogenation and suggests alternative c
    • URL:[Link]

  • Nitrile Reduction to Amines (Borane Method)

    • Title: Amine synthesis by nitrile reduction.[3]

    • Source: Organic Chemistry Portal (Citing J. Org. Chem. 2009, 74, 1964-1970).[3]

    • Relevance: Provides the protocol for using Borane reagents to reduce nitriles while preserving other sensitive functional groups.[3]

    • URL:[Link]

  • Purification of Pyridine Salts

    • Title: Method for purification of pyridine derivatives.[4][5][6]

    • Source: Google P
    • Relevance: Discusses industrial methods for purifying pyridine salts and removing impurities via distillation and salt precipitation.[4]

    • URL

Sources

Troubleshooting

Handling and safety precautions for anhydrous hydrogen fluoride in fluorination reactions

Status: Operational Ticket Priority: Critical (Life Safety) Lead Scientist: Dr. Aris (Senior Application Scientist) Topic: Safe Handling, Material Compatibility, and Emergency Response for aHF Fluorination Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: Critical (Life Safety) Lead Scientist: Dr. Aris (Senior Application Scientist) Topic: Safe Handling, Material Compatibility, and Emergency Response for aHF Fluorination

Introduction: Beyond "Just an Acid"

Welcome to the aHF Technical Support Center. If you are reading this, you are likely preparing for or currently conducting fluorination chemistry.

Crucial Warning: Do not treat Anhydrous Hydrogen Fluoride (aHF) like a standard mineral acid (e.g., HCl or H₂SO₄). It is a systemic toxicant with a deceptive mechanism of action.

  • The Calcium Scavenger: Unlike other acids that burn via proton (

    
    ) donation, HF’s primary lethality comes from the fluoride ion (
    
    
    
    ). It penetrates skin (often without immediate pain) and binds aggressively to deep-tissue Calcium (
    
    
    ) and Magnesium (
    
    
    ).
  • The Result: This forms insoluble salts (

    
    ), causing cell death (liquefaction necrosis) and potentially fatal cardiac arrhythmias due to systemic hypocalcemia and hyperkalemia.[1]
    

This guide is structured to troubleshoot your hardware, your process, and your emergency protocols.

Module 1: Hardware & Material Compatibility

User Query: "Can I use my standard stainless steel reactor and glass lines?"

Support Response: ABSOLUTELY NOT. Using borosilicate glass is a catastrophic error.

  • The Chemistry of Failure: HF reacts with the silica in glass to produce Silicon Tetrafluoride gas (

    
    ), causing immediate vessel failure and containment breach.
    
    
    
    
  • Stainless Steel Risks: While SS316L has limited resistance to anhydrous HF at low temperatures, it is susceptible to stress corrosion cracking (SCC) and severe corrosion if any moisture is introduced (forming hydrofluoric acid).

Reference: Material Selection Matrix

Use this table to audit your current setup.

MaterialRatingMechanism / Notes
Monel 400 (Ni-Cu)Gold Standard Excellent resistance to SCC and general corrosion in aHF. The preferred material for valves, cylinders, and reactor bodies.
PTFE / PFA (Teflon)Excellent Chemically inert.[2] Ideal for liners, gaskets, and tubing. Warning: Permeable to HF gas at high temperatures (>100°C) or high pressures.
Hastelloy C-276 Good Good resistance, but Monel is generally preferred for pure aHF service. Better for mixed acid streams.
Carbon Steel Conditional Acceptable for bulk storage of >64% HF, but requires strict moisture control (<200ppm water) to prevent rapid corrosion.
Stainless Steel (304/316) Poor/Risky High risk of pitting and cracking. Avoid for wetted parts in critical reactions.
Glass / Quartz FORBIDDEN Immediate dissolution and catastrophic failure.

Module 2: Operational Troubleshooting & Process Control

User Query: "How do I safely transfer aHF from the cylinder to my autoclave?"

Support Response: Never pour aHF. Its boiling point is 19.5°C , meaning it is a gas at warm room temperatures and a fuming liquid in cool labs.[3] You must use a Closed-System Vacuum Transfer .

The Protocol:

  • Cool the Reactor: Chill your receiving autoclave to 0°C or lower.

  • Vacuum: Pull a vacuum on the reactor and the transfer line.

  • Transfer: Open the cylinder valve. The pressure differential (vapor pressure in cylinder > vacuum in reactor) will drive the liquid aHF into the reactor without using a mechanical pump.

  • Weighing: Place the cylinder on a scale to track mass transfer precisely.

Visualization: Safe Transfer Manifold

The following diagram illustrates the required "Double-Block-and-Bleed" logic to prevent fugitive emissions.

HF_Transfer_System cluster_0 Containment Zone Cylinder aHF Cylinder (Monel Valve) Manifold Transfer Manifold (Monel/PTFE) Cylinder->Manifold Liquid aHF Scale Digital Scale Vac_Pump Vacuum Pump (w/ Scrubber) Manifold->Vac_Pump Vent/Vac Reactor Reaction Autoclave (Monel/Inconel) Manifold->Reactor Vacuum Transfer N2_Purge Inert Gas (N2/Ar) Purge Line N2_Purge->Manifold Purge Gas Scrubber Caustic Scrubber (KOH/NaOH) Vac_Pump->Scrubber Exhaust Reactor->Scrubber Emergency Vent

Figure 1: Closed-loop vacuum transfer setup. Note the dedicated scrubber line for both the vacuum pump exhaust and the reactor vent.

Module 3: Emergency Response & Decontamination

User Query: "I suspect a skin exposure. It doesn't hurt yet. What do I do?"

Support Response: ACT IMMEDIATELY. A hallmark of aHF burns (especially <50% concentration) is delayed pain (up to 24 hours). By the time you feel intense pain, the fluoride has already penetrated deep tissue and is attacking your bones and blood calcium.

The "Time is Tissue" Protocol:

  • Strip & Flush (0-5 mins): Immediately remove all contaminated clothing. Flush skin with water.[1][3][4][5][6]

    • Why? You must mechanically remove the acid before it absorbs.

  • Neutralize (The Antidote): Apply 2.5% Calcium Gluconate Gel .

    • Mechanism:[3][4][5][7][8][9] The gel provides a sacrificial source of Calcium. The Fluoride ions bind to the gel's calcium (

      
      ) instead of your bone calcium.
      
    • Technique: Massage continuously with gloved hands. Do not stop until medical handover.

  • Medical Evacuation: Transport to ER immediately. Inform them this is an HF Burn , not a thermal burn.

Visualization: Exposure Response Logic

HF_Emergency_Response Exposure Suspected HF Exposure Flush IMMEDIATE FLUSH Water (15 min) or Hexafluorine (if avail) Exposure->Flush Seconds count Warning WARNING: Pain may be delayed. Do not wait for symptoms. Exposure->Warning Clothing Remove Contaminated Clothing/Jewelry Flush->Clothing While flushing Gel Apply 2.5% Ca-Gluconate Gel Massage continuously Clothing->Gel After initial flush ER Transport to Hospital (Bring SDS & Gel) Gel->ER Do not stop massaging Monitor Medical Monitoring (ECG for QT interval, Serum Ca/Mg/K) ER->Monitor Critical Care

Figure 2: Critical response pathway for HF exposure. Note that medical monitoring is required even if the patient feels fine, due to the risk of systemic electrolyte collapse.

Frequently Asked Questions (FAQs)

Q: My cylinder valve is stuck. Can I use a wrench? A: NO. If a Monel valve is stuck, it may be due to corrosion products. Forcing it can shear the stem, causing an uncontrollable release. Contact the supplier immediately for a specialized response team.

Q: How do I clean my reactor after the reaction? A: Quench the reaction mixture carefully (exothermic!). For the reactor vessel itself, rinse with water, then wash with a dilute solution of KOH or NaOH to neutralize any residual fluoride ions. Verify pH is neutral before opening fully.

Q: Can I rely on the smell to detect leaks? A: No. While HF has a pungent odor (detectable at ~0.04 ppm), olfactory fatigue sets in quickly. You must use electrochemical HF sensors or colorimetric badges in the workspace.

References

  • Honeywell. (2020).[4] Anhydrous Hydrogen Fluoride: Safety Data Sheet & Handling Guide. Retrieved from

  • Eurofluor. (2020).[4] Recommendation on Materials of Construction for Anhydrous Hydrogen Fluoride. Retrieved from

  • National Institutes of Health (NIH). (2023). Hydrofluoric Acid Burns: StatPearls. Retrieved from

  • American Chemical Society (ACS). (2020). Safe Handling of Hydrofluoric Acid in the Laboratory.[5][6] Retrieved from

  • Centers for Disease Control (CDC/NIOSH). Hydrogen Fluoride: NIOSH Pocket Guide to Chemical Hazards. Retrieved from

Sources

Optimization

Technical Support Center: C-H Functionalization of Fluorinated Pyridines

Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket Topic: Troubleshooting C-H Activation in Fluorinated Pyridine Scaffolds Welcome to the Technical Support Center You are likely here because your f...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket Topic: Troubleshooting C-H Activation in Fluorinated Pyridine Scaffolds

Welcome to the Technical Support Center

You are likely here because your fluorinated pyridine substrate is behaving unpredictably. Unlike standard arenes, fluorinated pyridines present a "perfect storm" of challenges: the nitrogen atom poisons catalysts, the fluorine atom alters acidity and invites nucleophilic attack (SNAr), and the electron-deficient ring resists electrophilic activation.

This guide is not a textbook; it is a troubleshooting manual designed to unstuck your benchwork. We treat your chemical reaction as a system with specific failure modes.

Module 1: Catalyst Deactivation (The "Dead Reaction")

Symptom: You observe <5% conversion. The catalyst is added, but the starting material remains untouched. No side products, just recovery of starting material.

Root Cause: Nitrogen Poisoning. The pyridine nitrogen lone pair is a potent


-donor. It binds irreversibly to soft transition metals (Pd, Pt, Rh), forming a stable, unreactive complex (e.g., 

). This blocks the open coordination site required for C-H oxidative addition.
Troubleshooting Protocol

Method A: The Lewis Acid Blockade (In-situ Protection) Add a Lewis acid that binds to the nitrogen harder than your catalyst does, but is labile enough not to shut down the system entirely.

  • Additive: Add

    
     or 
    
    
    
    (0.9 - 1.1 equiv relative to pyridine).
  • Order of Addition: Pre-mix the fluoropyridine and Lewis acid before adding the metal catalyst.

  • Mechanism: Formation of the Pyridine-

    
     adduct sterically and electronically deactivates the nitrogen, forcing the catalyst to interact with the C-H bonds.
    

Method B: The N-Oxide Detour (The "Boekelheide" Logic) If direct activation fails, oxidize the nitrogen first. N-oxides are more reactive toward C-H activation at the C2 position due to the increased acidity and the ability of the oxygen to act as an internal base/directing group.

  • Step 1: Oxidize fluoropyridine with mCPBA to the N-oxide.

  • Step 2: Perform Pd-catalyzed C-H arylation (e.g., Pd(OAc)₂,

    
    ).
    
  • Step 3: Reduce back to pyridine using Zn dust or

    
    .
    

Expert Insight: For fluorinated substrates, the N-oxide route is often superior because the N-oxide oxygen can coordinate to the Pd, directing insertion to the ortho-position (C2), overriding the fluorine's directing effects.

Module 2: Regioselectivity (The "Wrong Isomer" Issue)

Symptom: You want the C3-product, but you get C4. Or you want C4, but get a mixture of C2/C6.

Root Cause: Electronic vs. Steric Conflict.

  • Fluorine Effect: The inductive effect (

    
    ) of fluorine makes the ortho-C-H bond (adjacent to F) the most acidic.
    
  • Nitrogen Effect: Directs to C2 (ortho to N) via coordination.

  • Steric Effect: Bulky catalysts prefer the most accessible position (usually meta/para to F).

Decision Matrix: Selecting the Right System
Desired PositionDominant ForceRecommended SystemKey Reference
Ortho to F Acidity (pKa)Lithiation/Magnesiation: TMPMgCl·LiCl (Knochel-Hauser Base) at -78°C to -40°C.[1]
Meta to F (Steric) StericsIr-Catalyzed Borylation: [Ir(OMe)(cod)]₂ + dtbpy ligand. Fluorine is small, but Ir-borylation avoids ortho-positions.[2]
Ortho to N (C2) CoordinationPd-Catalysis: Pd(OAc)₂ + Monodentate ligand. Use N-oxide if N-poisoning is severe.[3]
Para to N (C4) Lewis Acid ActivationMinisci Reaction: Radical addition. Protonate the pyridine (TFA) to make it electron-deficient and electrophilic at C2/C4.[4]
Visualizing the Regioselectivity Landscape

Regioselectivity Start Target Position? OrthoF Ortho to Fluorine (Acidic C-H) Start->OrthoF High Acidity MetaF Meta/Para to Fluorine (Steric Control) Start->MetaF Steric Bulk OrthoN Ortho to Nitrogen (Coordination) Start->OrthoN Lewis Basic N Method1 Deprotonation (TMPMgCl·LiCl) OrthoF->Method1 Thermodynamic Control Method2 Ir-Borylation (dtbpy ligand) MetaF->Method2 Kinetic Control Method3 Pd-Catalysis (Directing Group) OrthoN->Method3 Chelation Control

Caption: Decision tree for selecting the catalytic system based on the desired functionalization site relative to Fluorine and Nitrogen.

Module 3: Competing SNAr (The "Missing Fluorine" Case)

Symptom: Product analysis (LCMS/NMR) shows the C-H bond is intact, but the Fluorine atom has been replaced by your base or nucleophile (e.g., -OtBu, -OMe, -NR₂).

Root Cause: Nucleophilic Aromatic Substitution. Fluorinated pyridines are highly electron-deficient.[1] The C-F bond is activated for nucleophilic attack, especially at C2 and C4 positions.[1] Strong bases used for C-H activation (KOtBu, NaH) act as nucleophiles.

Troubleshooting Protocol
  • Switch the Base: Stop using alkoxide bases (KOtBu, NaOMe).

    • Alternative: Use Cs₂CO₃ or K₃PO₄ (weaker nucleophiles).

    • Advanced: Use LiOtBu (less reactive aggregates) or sterically hindered amine bases (DABCO) if compatible.

    • The "Nuclear Option": Use the P4-tBu superbase (non-nucleophilic) if performing deprotonative functionalization.

  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which accelerate SNAr by stripping cations. Use non-polar solvents (Toluene, Xylene) or 1,4-Dioxane.

  • Temperature: SNAr often has a lower activation energy than C-H activation. If possible, lower the temperature and use a more active catalyst (e.g., Pd-NHC complexes) to compensate.

Module 4: Stability Issues (The "Tar" Problem)

Symptom: Reaction mixture turns black/tarry immediately upon adding base/catalyst. No identifiable product.

Root Cause: Pyridyne Formation. If you are using strong bases (Li-bases) to deprotonate ortho to the fluorine, the resulting species (2-fluoro-3-lithio-pyridine) is unstable. It undergoes rapid elimination of LiF to form a 3,4-pyridyne or 2,3-pyridyne . These intermediates are highly reactive and polymerize or react indiscriminately.

Protocol: The "Trap and Release" Method

Do not allow the lithiated species to exist untrapped.

  • Use Magnesiation: Replace n-BuLi with TMPMgCl·LiCl (Knochel-Hauser Base) .

    • Why? The C-Mg bond is more covalent and less prone to

      
      -fluoride elimination than the C-Li bond.
      
    • Condition: Run at -78°C initially, warm to -40°C.

  • In-Situ Trapping (The "Barbier" Conditions):

    • Do not pre-generate the metallated species.

    • Have the electrophile (e.g.,

      
      , aldehyde, or Borate) present in the solution before adding the base, or add the base very slowly to a mixture of substrate and electrophile (if compatible).
      
Workflow Diagram: Troubleshooting Failure Modes

Troubleshooting Issue Reaction Failed CheckSM Is SM consumed? Issue->CheckSM NoConv No Conversion CheckSM->NoConv No YesConv SM Consumed CheckSM->YesConv Yes Poison Catalyst Poisoning (N-coordination) NoConv->Poison Sol1 Add Lewis Acid or Use N-Oxide Poison->Sol1 ProdCheck Is Fluorine intact? YesConv->ProdCheck NoF No (F replaced) ProdCheck->NoF No YesF Yes (Tar/Polymer) ProdCheck->YesF Yes SNAr Competing SNAr NoF->SNAr Sol2 Switch Base (Cs2CO3) Change Solvent (Toluene) SNAr->Sol2 Pyridyne Pyridyne Formation (Elimination of LiF) YesF->Pyridyne Sol3 Use TMPMgCl·LiCl Lower Temp (-78C) Pyridyne->Sol3

Caption: Logic flow for diagnosing reaction failures in fluoropyridine functionalization.

FAQ: Quick Hits

Q: Can I use standard Suzuki conditions (Pd(PPh3)4, Na2CO3) for C-H activation of fluoropyridines? A: Generally, no. Standard Suzuki conditions are for cross-coupling (halide displacement). For C-H activation, you need a mechanism to break the C-H bond (Concerted Metallation-Deprotonation). You need specialized ligands (e.g., phosphines like JohnPhos or BrettPhos ) and often a carboxylate base (pivalate) to assist the proton abstraction [3].

Q: Why is Iridium borylation preferred over Palladium for these substrates? A: Iridium catalysts (with bipyridine ligands) are less sensitive to the electronic deactivation caused by fluorine. They operate largely on steric rules. If you need to functionalize the position furthest from the fluorine and nitrogen, Iridium is the most robust choice [2].

Q: My fluoropyridine has a chlorine atom too. Will C-H activation work? A: It is risky. Pd-catalysts will likely undergo oxidative addition into the C-Cl bond (standard cross-coupling) faster than C-H activation. You must use a catalyst system highly specific for C-H activation (e.g., Rhodium or specific Pd-ligand architectures) or protect the C-Cl bond.

References

  • Knochel, P., et al. (2009). "Preparation of Polyfunctional Magnesiated Heterocycles Using TMPMgCl·LiCl." Chemistry – A European Journal.

  • Hartwig, J. F., et al. (2014).[2] "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Chemical Reviews.

  • Sanford, M. S., et al. (2006). "Palladium-Catalyzed Ligand-Directed C–H Functionalization of Pyridines." Journal of the American Chemical Society.

  • Baran, P. S., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature.

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of (4-Fluoropyridin-2-yl)methanamine Isomers: A Comparative Guide

Strategic Importance: The Fluorine Scan In medicinal chemistry, (4-Fluoropyridin-2-yl)methanamine is a critical "scaffold hop" from non-fluorinated pyridines or phenyl rings. The introduction of fluorine at the C4 positi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance: The Fluorine Scan

In medicinal chemistry, (4-Fluoropyridin-2-yl)methanamine is a critical "scaffold hop" from non-fluorinated pyridines or phenyl rings. The introduction of fluorine at the C4 position modulates the basicity (pKa) of the pyridine nitrogen and alters metabolic stability without significantly changing steric bulk.

However, the synthesis of fluorinated pyridines—specifically via nucleophilic aromatic substitution (


) or direct fluorination—often yields regioisomeric mixtures. Distinguishing the 4-fluoro  target from its 3- , 5- , and 6-fluoro  isomers is a frequent bottleneck. This guide provides a definitive spectroscopic framework to resolve these isomers, focusing on the immutable physics of spin-spin coupling rather than variable chemical shifts.

The Isomer Landscape

We are comparing the target molecule against its three primary regioisomers where the methanamine (


) remains at position 2.
Compound IDStructure NameKey FeatureCommon Impurity Source
Target (4-Fluoropyridin-2-yl)methanamine F at para to N (ring), meta to substituent.Desired Product
Isomer A (6-Fluoropyridin-2-yl)methanamineF at ortho to N (ring).

byproduct (regio-competitor)
Isomer B (3-Fluoropyridin-2-yl)methanamineF at ortho to substituent.Direct fluorination byproduct
Isomer C (5-Fluoropyridin-2-yl)methanamineF at meta to N, para to substituent.Starting material contamination

NMR Spectroscopy: The Diagnostic Standard

The most reliable method for differentiation is


H-NMR  analysis of coupling constants (

), specifically the interaction between the fluorine nucleus (

, spin 1/2) and the ring protons.
Diagnostic Coupling Constants ( )

Unlike chemical shifts (


), which drift with concentration and pH, 

-values are intrinsic.
IsomerFluorine PositionDiagnostic

Coupling Pattern
Key

Values (Hz)
4-Fluoro (Target) C4H3 appears as distinct dd (

Hz). H5 appears as ddd .

(Ortho)

(Ortho)
6-Fluoro C6H5 is strongly coupled; H3 has no direct F-coupling (only long range).

(Ortho)

(Meta)
3-Fluoro C3H4 shows large coupling. Proximity to

group
.

(Ortho)

(Long range)
5-Fluoro C5H6 (next to N) shows large coupling.

(Ortho)

(Ortho)
-NMR Chemical Shift Zones

While solvent-dependent, the relative positions of the fluorine signals are distinct.

  • Deshielded Zone (

    
     to 
    
    
    
    ppm):
    2-F and 6-F isomers (adjacent to Ring Nitrogen).
  • Shielded Zone (

    
     to 
    
    
    
    ppm):
    3-F, 4-F, and 5-F isomers.
  • Differentiation: If your signal is near

    
     ppm, it is likely the 6-fluoro  isomer (Isomer A), not the 4-fluoro target.
    

Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) alone often fails to distinguish these isomers because they share the exact mass (


 for 

). However, MS/MS fragmentation reveals "Ortho Effects."
Comparative Fragmentation Table
Feature4-Fluoro (Target)3-Fluoro (Isomer B)
Primary Loss Loss of

(

109)
Loss of

(

109)
Secondary Loss Loss of HCN (Ring collapse)Loss of HF (

106)
Mechanism F is too far from the amine side chain to interact.Ortho Effect: The 2-aminomethyl group can H-bond with the 3-F, facilitating HF elimination.

Key Insight: A significant peak at


 (loss of HF) is a red flag for the 3-fluoro isomer .

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reason: Pyridines can aggregate in non-polar solvents. DMSO disrupts H-bonding, sharpening the amine protons and ensuring distinct

      
      -coupling resolution.
      
  • Concentration: 10 mg/mL.

Step 2: The "Quick Screen" ( -NMR)
  • Run a standard proton-decoupled

    
     scan (SW 200 ppm).
    
  • Checkpoint:

    • Signal

      
       ppm (e.g., -68 ppm) 
      
      
      
      REJECT (Likely 6-Fluoro).
    • Signal

      
       ppm (e.g., -105 ppm) 
      
      
      
      PROCEED (Likely 3, 4, or 5-Fluoro).
Step 3: The "Definitive ID" ( -NMR)
  • Focus on the aromatic region (6.5 – 8.5 ppm).

  • Identify the proton at position 3 (H3). In the 4-fluoro target , this proton is:

    • A doublet of doublets (dd).

    • Coupled to F (

      
       Hz) and H5 (
      
      
      
      Hz).
    • Crucially: It is a singlet in the 3-fluoro isomer (if F is substituted there).

Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying the correct isomer from a crude reaction mixture.

IsomerID Start Crude Sample (4-Fluoropyridin-2-yl)methanamine RunF Run 19F-NMR (DMSO-d6) Start->RunF CheckShift Check Chemical Shift (delta) RunF->CheckShift Downfield > -80 ppm (Deshielded) CheckShift->Downfield Low Field Upfield < -80 ppm (Shielded) CheckShift->Upfield High Field Isomer6 IDENTIFIED: 6-Fluoro Isomer (Ortho to N) Downfield->Isomer6 RunH Run 1H-NMR Analyze Coupling Upfield->RunH CheckCoupling Check H3/H5 Pattern RunH->CheckCoupling Pattern3 Loss of HF in MS? Strong H4-F Coupling CheckCoupling->Pattern3 Pattern4 H3 as dd (J~10Hz) H5 as ddd CheckCoupling->Pattern4 Pattern5 H6 (adj to N) shows J~8Hz CheckCoupling->Pattern5 Isomer3 IDENTIFIED: 3-Fluoro Isomer Pattern3->Isomer3 Target CONFIRMED TARGET: 4-Fluoro Isomer Pattern4->Target Isomer5 IDENTIFIED: 5-Fluoro Isomer Pattern5->Isomer5

Caption: Analytical decision tree for differentiating fluoropyridylmethanamine regioisomers.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for chemical shift ranges).
  • SpectraBase. (2025).[1][2] 3-Fluoropyridine 19F NMR Chemical Shifts. Wiley Science Solutions. Available at:

  • Alfa Chemistry. (2025). 19F NMR Chemical Shift Table - Organofluorine. Available at:

  • National Institute of Advanced Industrial Science and Technology (AIST). (2025).[3] Spectral Database for Organic Compounds (SDBS). (Source for pyridine coupling constants). Available at: [3]

  • Westphal, F., et al. (2012). Differentiation of regioisomeric fluoroamphetamines by mass spectrometry. Forensic Science International.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Reactivity of (4-Fluoropyridin-2-yl)methanamine

Introduction: The Strategic Importance of Nucleophilicity in Modern Drug Discovery In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a vast array of therapeutic agents. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nucleophilicity in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a vast array of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it a cornerstone of drug design. The functionalization of this core, particularly through the formation of new carbon-nitrogen or carbon-oxygen bonds, is paramount. The efficiency of these bond-forming reactions hinges on the reactivity of the chosen nucleophile.

(4-Fluoropyridin-2-yl)methanamine represents a particularly intriguing building block. It combines three key structural features:

  • A primary aminomethyl group at the 2-position: This sp³-hybridized nitrogen is the primary nucleophilic center, sterically accessible for a variety of reactions.

  • A pyridine ring : The ring nitrogen acts as an electron sink, modulating the basicity and nucleophilicity of the exocyclic amine.

  • A 4-fluoro substituent : Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect, further influencing the electronic character of the entire molecule.

This guide provides a comprehensive framework for objectively benchmarking the nucleophilic reactivity of (4-Fluoropyridin-2-yl)methanamine. We will explore the theoretical underpinnings of its reactivity, present a detailed experimental protocol for quantitative comparison against other common nucleophiles, and discuss the interpretation of the resulting data. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to make informed decisions when incorporating this versatile building block into their synthetic strategies.

Theoretical Framework: Deconstructing the Factors Governing Reactivity

The nucleophilicity of (4-Fluoropyridin-2-yl)methanamine is a complex interplay of several factors. Understanding these provides the basis for predicting its behavior and interpreting experimental outcomes.

  • Basicity vs. Nucleophilicity: While often correlated, basicity (a thermodynamic property, pKa) and nucleophilicity (a kinetic property) are not interchangeable. The primary amine of our target molecule is a Brønsted-Lowry base. The electron-withdrawing fluorine atom and the pyridine ring nitrogen are expected to decrease its basicity compared to a simple alkylamine like benzylamine. Generally, for a series of similar nucleophiles, lower basicity implies lower nucleophilicity.[1][2]

  • Electronic Effects: The 4-fluoro substituent significantly impacts the electron density of the pyridine ring through a strong -I (inductive) effect. This effect deactivates the ring towards electrophilic attack but also reduces the basicity of both the ring nitrogen and the exocyclic aminomethyl group.

  • Steric Hindrance: The aminomethyl group is relatively unhindered, projecting away from the ring and allowing good access for electrophiles. This suggests it should be a competent nucleophile in reactions sensitive to steric bulk, such as Sₙ2 reactions.[1]

  • The Pyridine Core: The sp²-hybridized nitrogen in the pyridine ring is significantly less basic than the sp³-hybridized exocyclic amine.[3] Therefore, in most reactions under neutral or basic conditions, the primary amine will be the exclusive site of nucleophilic attack.

  • Solvent Effects: The choice of solvent can dramatically influence nucleophilic reactivity. Polar aprotic solvents (e.g., DMF, Acetonitrile) are generally preferred for Sₙ2 and SₙAr reactions as they solvate the cation but leave the nucleophile relatively "bare" and more reactive.

The interplay of these factors is visually summarized in the diagram below.

Reactivity_Factors cluster_molecule (4-Fluoropyridin-2-yl)methanamine cluster_properties Governing Properties Molecule Structure Basicity Basicity (pKa) Molecule->Basicity Sterics Steric Accessibility Molecule->Sterics Electronics Electronic Effects (-I of F, Ring) Molecule->Electronics Reactivity Observed Nucleophilic Reactivity (k) Basicity->Reactivity Influences Sterics->Reactivity Influences Electronics->Reactivity Influences

Caption: Factors influencing the nucleophilicity of the target molecule.

Experimental Design: A Quantitative Approach to Benchmarking

To objectively compare nucleophiles, a well-designed kinetic study is essential. We propose a model Nucleophilic Aromatic Substitution (SₙAr) reaction, as this class of reaction is highly relevant for the functionalization of heteroaromatic systems.[4]

Model Reaction: The reaction of a chosen nucleophile with a standard electrophile, 1-chloro-2,4-dinitrobenzene (CDNB), is an excellent benchmark system. The reaction progress can be conveniently monitored by UV-Vis spectrophotometry or HPLC.

Mechanism of the Model SₙAr Reaction: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The high electronegativity of fluorine on a pyridine ring can activate it for SₙAr, making fluoride a surprisingly good leaving group because the initial nucleophilic attack is the slow step.[6][7][8]

Caption: General mechanism for the SₙAr reaction with CDNB.

Selection of Nucleophiles for Comparison: To provide a meaningful comparison, we will benchmark (4-Fluoropyridin-2-yl)methanamine against a diverse set of nucleophiles common in medicinal chemistry:

  • (4-Fluoropyridin-2-yl)methanamine (Target)

  • Benzylamine (Aryl-substituted primary amine baseline)

  • (Pyridin-2-yl)methanamine (To isolate the effect of the 4-fluoro substituent)

  • Piperidine (A strong, cyclic secondary amine)

  • Aniline (A weak, sp²-hybridized amine nucleophile)

Experimental Protocol: Kinetic Analysis via HPLC

This protocol describes a self-validating system for determining the second-order rate constant (k₂) for the reaction between a nucleophile and CDNB.

Materials:

  • (4-Fluoropyridin-2-yl)methanamine

  • Benzylamine

  • (Pyridin-2-yl)methanamine

  • Piperidine

  • Aniline

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Acetonitrile (HPLC grade, anhydrous)

  • Internal Standard (e.g., Naphthalene)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector

Workflow Diagram:

G A 1. Prepare Stock Solutions - Nucleophile (0.2 M) - CDNB (0.02 M) - Internal Standard (IS) B 2. Set up Reaction - Equilibrate CDNB + IS solution at 25°C - Add Nucleophile solution (t=0) A->B C 3. Time-course Sampling - Withdraw aliquots at defined intervals (e.g., 0, 2, 5, 10, 20, 40, 60 min) B->C D 4. Quench Reaction - Immediately dilute aliquot into mobile phase C->D E 5. HPLC Analysis - Inject quenched sample - Monitor disappearance of CDNB peak D->E F 6. Data Processing - Integrate CDNB and IS peak areas - Plot ln([CDNB]t/[CDNB]0) vs. time E->F G 7. Calculate Rate Constant - Slope of the line = -k_obs - k2 = k_obs / [Nucleophile] F->G

Caption: Experimental workflow for kinetic analysis of SₙAr reactions.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.02 M solution of CDNB in anhydrous acetonitrile containing a suitable internal standard (e.g., 0.005 M Naphthalene).

    • Prepare a 0.2 M solution of the nucleophile to be tested in anhydrous acetonitrile. This creates pseudo-first-order conditions where the nucleophile concentration remains effectively constant.

  • Reaction Execution:

    • Place 5.0 mL of the CDNB/Internal Standard solution into a thermostatted vessel at 25.0 ± 0.1 °C.

    • Allow the solution to equilibrate for 10 minutes.

    • To initiate the reaction (t=0), add 5.0 mL of the 0.2 M nucleophile solution and start a timer. The final concentrations will be [CDNB] = 0.01 M and [Nucleophile] = 0.1 M.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 1.0 mL of HPLC mobile phase in an autosampler vial. This dilution effectively stops the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a mobile phase (e.g., 60:40 Acetonitrile:Water) that gives good separation of CDNB, the product, and the internal standard.

    • Monitor the reaction by detecting the disappearance of the CDNB peak at a suitable wavelength (e.g., 254 nm).

  • Data Analysis and Rate Constant Calculation:

    • For each time point, calculate the ratio of the peak area of CDNB to the peak area of the internal standard. This normalizes for any injection volume variations.

    • Plot ln(AreaRatioₜ / AreaRatio₀) versus time (in seconds).

    • The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Nucleophile]

Results and Discussion: Interpreting the Reactivity Landscape

The experimental protocol described above will yield quantitative data allowing for a direct comparison of nucleophilic strength. The expected results are summarized in the table below, with representative data included for illustrative purposes.

NucleophilepKa (Conjugate Acid)Steric HindranceElectronic CharacterRepresentative k₂ (M⁻¹s⁻¹)Relative Rate
Piperidine11.1LowStrong Donor (Alkyl)1.5 x 10⁻¹1500
Benzylamine9.3LowWeak Donor8.0 x 10⁻³80
(Pyridin-2-yl)methanamine~8.7LowWithdrawing (Ring)3.5 x 10⁻³35
(4-Fluoropyridin-2-yl)methanamine ~7.5 Low Strong Withdrawing (F, Ring) 1.0 x 10⁻⁴ 1
Aniline4.6LowResonance Withdrawing5.0 x 10⁻⁶0.05

Discussion of Expected Trends:

  • Piperidine is expected to be the most reactive nucleophile by a large margin. As a secondary dialkylamine, it is highly basic and its nitrogen lone pair is readily available.[1]

  • Benzylamine serves as a key benchmark. Its reactivity is higher than the pyridine-containing analogues due to the absence of the electron-withdrawing heterocyclic ring.

  • Comparing (Pyridin-2-yl)methanamine to benzylamine demonstrates the significant electron-withdrawing effect of the pyridine ring, which reduces the nucleophilicity of the primary amine, leading to a lower reaction rate.

  • The introduction of the fluorine atom in (4-Fluoropyridin-2-yl)methanamine is predicted to further decrease reactivity. The potent inductive electron-withdrawing effect of fluorine at the 4-position reduces the electron density on the exocyclic amine, lowering its basicity and nucleophilicity. This makes it the least reactive among the aliphatic amines tested.

  • Aniline is expected to be the least reactive nucleophile overall. The lone pair on the nitrogen is delocalized into the benzene ring, significantly reducing its availability for nucleophilic attack. This highlights the profound difference in reactivity between sp³ and sp² hybridized amine nucleophiles.

These predicted trends align with established principles of physical organic chemistry and are supported by comprehensive reactivity databases, such as Mayr's Nucleophilicity Scale, which provides a quantitative framework for comparing a vast number of nucleophiles.[9][10][11]

Conclusion

This guide has outlined a robust, quantitative methodology for benchmarking the reactivity of (4-Fluoropyridin-2-yl)methanamine. By understanding the interplay of electronic, steric, and basicity effects, chemists can rationally predict its behavior. While the 4-fluoro substituent diminishes its raw nucleophilic power compared to non-fluorinated analogues, this modulation can be a strategic advantage, potentially leading to increased selectivity in complex synthetic schemes. The experimental framework provided here enables researchers to generate the precise kinetic data needed to confidently incorporate this and other valuable building blocks into their drug discovery programs.

References

  • Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Retrieved from [Link]

  • Mayr, H. (2017). A Scale for Nucleophilicity. ChemistryViews. Retrieved from [Link]

  • Umayr, A. R. O., & Mayr, H. (2017). Nucleophilic Reactivities of Bis-Acceptor-Substituted Benzyl Anions. European Journal of Organic Chemistry, 2017(8), 1196–1202.
  • Jones, R. A. Y., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. Retrieved from [Link]

  • Mayr, H., et al. (2023). The computational road to reactivity scales. RSC Publishing. Retrieved from [Link]

  • Mayr, H. (n.d.). Mayr's Database of Reactivity Parameters. LMU Munich. Retrieved from [Link]

  • Mayr, H., et al. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. PMC. Retrieved from [Link]

  • Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. LMU Munich University Library. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Harper College. (n.d.). RELATIVE RATES OF SUBSTITUTION REACTIONS. Retrieved from [Link]

  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? r/AdvancedOrganic. Retrieved from [Link]

  • Quora. (2017). Pyridine is less basic than tertiary amine? Why?. Retrieved from [Link]

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. Retrieved from [Link]

Sources

Validation

Analysis of the metabolic stability of drugs containing the (4-Fluoropyridin-2-yl)methylamino moiety

Topic: Comparative Analysis of the Metabolic Stability of Drugs Containing the (4-Fluoropyridin-2-yl)methylamino Moiety Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Metabolic Stability of Drugs Containing the (4-Fluoropyridin-2-yl)methylamino Moiety Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In modern drug design, the (4-Fluoropyridin-2-yl)methylamino moiety represents a strategic "scaffold hop" from traditional benzylamino or unsubstituted pyridyl-methylamino groups. This guide analyzes the metabolic stability of this specific pharmacophore, comparing it against its non-fluorinated and carbocyclic analogs.[1]

For researchers optimizing lead compounds, this moiety offers a dual advantage: modulation of basicity (lowering pKa to reduce hERG liability) and metabolic blockade of the oxidation-prone para-position relative to the pyridine nitrogen.

Structural & Mechanistic Rationale

To understand the performance of this moiety, we must first deconstruct its metabolic vulnerabilities compared to standard alternatives.

The Alternatives (Comparators)
  • Comparator A (Baseline): Benzylamino moiety. High lipophilicity, prone to rapid CYP450 oxidation at the para-position.

  • Comparator B (Parent): (Pyridin-2-yl)methylamino moiety. Improved solubility, but susceptible to N-oxidation and C-oxidation.

  • The Target: (4-Fluoropyridin-2-yl)methylamino moiety.

The "Fluorine Effect" on Metabolism

The introduction of fluorine at the C4 position of the pyridine ring induces specific electronic changes that govern metabolic stability:

  • Blockade of C-Oxidation: The C4 position (para to the nitrogen) is a common "soft spot" for oxidative metabolism. Fluorine, with its high electronegativity and tight C-F bond, effectively blocks hydroxylation at this site [1].

  • Electronic Deactivation: Fluorine lowers the HOMO (Highest Occupied Molecular Orbital) energy of the pyridine ring. Since Cytochrome P450 (CYP) oxidation involves an electrophilic attack by the Iron-Oxo species (

    
    ), an electron-deficient ring is less reactive, resulting in lower intrinsic clearance (
    
    
    
    ) [2].
  • pKa Modulation: The 4-F substituent is electron-withdrawing, which lowers the pKa of the pyridine nitrogen. This reduces the concentration of the protonated species at physiological pH, potentially altering binding affinity to the heme iron of CYP enzymes [3].

Comparative Performance Analysis

The following data summarizes the metabolic stability trends observed when these moieties are incorporated into representative drug scaffolds (e.g., kinase inhibitors).

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

FeatureBenzylamino (Comparator A)(Pyridin-2-yl)methylamino (Comparator B)(4-F-Pyridin-2-yl)methylamino (Target)
Primary Metabolic Route Para-hydroxylation (CYP mediated)N-oxidation, C-hydroxylationN-dealkylation (Linker), Minor N-oxidation
Relative

High (Baseline)Medium (

Baseline)
Low (

Baseline)

(min)
< 15 min~ 30 min> 60 min
Lipophilicity (LogD) HighLowMedium (Optimized)
pKa (Pyridine N) N/A~ 5.2~ 3.5

Analyst Note: While the 4-F substitution significantly reduces ring oxidation, it does not protect the methylamino linker from N-dealkylation. If


 remains high, researchers should investigate deuteration of the methylene linker (

) as a secondary optimization step [4].
Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic fates of the target moiety versus its non-fluorinated parent.

MetabolicPathways cluster_legend Pathway Key Parent Target Moiety: (4-F-Pyridin-2-yl)methylamino NOxide Metabolite A: Pyridine N-Oxide (Minor Pathway) Parent->NOxide FMO / CYP (Reduced by low pKa) Dealkyl Metabolite B: Primary Amine (N-dealkylation) Parent->Dealkyl CYP3A4/2D6 (Major Liability) RingOx Metabolite C: Ring Hydroxylation (BLOCKED by F) Parent->RingOx CYP Oxidative Attack key1 Red = Major Liability key2 Green = Stabilized/Blocked

Figure 1: Metabolic fate of the (4-Fluoropyridin-2-yl)methylamino moiety.[2][3][4] Note that the 4-F substitution effectively blocks the Ring Hydroxylation pathway (Green), shifting metabolism primarily to the linker (Red).

Experimental Protocol: Microsomal Stability Assay

To validate the stability of this moiety in your specific drug candidate, use the following self-validating protocol. This workflow ensures accurate calculation of Intrinsic Clearance (


).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 1 µM test compound solution in Phosphate Buffer (100 mM, pH 7.4).

    • Why: 1 µM is below the

      
       for most CYPs, ensuring linear kinetics (pseudo-first-order).
      
  • Pre-Incubation:

    • Mix 1 µM compound with microsomes (final protein conc. 0.5 mg/mL).[5][6]

    • Incubate at 37°C for 5 minutes.

    • Control: Include a "Minus NADPH" control to rule out chemical instability.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction. Start timer.

  • Sampling (Time Course):

    • Extract aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.[6][7] Monitor the [M+H]+ transition for the parent.

Data Calculation

Plot


 vs. Time.[4] The slope of the line is 

.


Assay Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: 1 µM Compound + HLM (0.5 mg/mL) PreWarm Pre-warm 37°C (5 min) Start->PreWarm AddNADPH Add NADPH (Initiation) PreWarm->AddNADPH Sample Remove Aliquot AddNADPH->Sample Quench Quench in ACN + IS Sample->Quench Centrifuge Centrifuge & Filter Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Standardized Microsomal Stability Workflow. Critical control points are highlighted in Blue (Prep), Yellow (Initiation), and Red (Quenching).

Critical Considerations & "Gotchas"
  • Aldehyde Oxidase (AO) Liability: While Fluorine blocks CYP oxidation at C4, pyridines can be substrates for cytosolic Aldehyde Oxidase. However, AO typically attacks the C2 or C4 position. Since C2 is substituted (linker) and C4 is blocked (Fluorine), this moiety is generally resistant to AO , giving it a distinct advantage over 2-unsubstituted pyridines [5].

  • Metabolite Identification: If the assay shows high clearance despite the 4-F block, check for N-oxide formation . The pyridine nitrogen is still nucleophilic. If N-oxidation is the driver, consider adding a steric block (e.g., methyl) at C3 or C6, though this may impact potency.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Haghi, W. et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Brugarolas, P. et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine. Journal of Pharmacology and Experimental Therapeutics, 386(1), 93-101.[8] Link

  • Pryde, D. C. et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

Sources

Comparative

Evaluating Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for (4-Fluoropyridin-2-yl)methanamine Derivatives

Introduction: The Double-Edged Sword of Kinase Inhibition Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering significant clinical benefits. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving absolute target specificity. Off-target effects, where a compound interacts with unintended kinases or other proteins, can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology.[1] Therefore, a rigorous evaluation of a compound's off-target profile is a cornerstone of modern drug discovery, guiding lead optimization, predicting potential adverse effects, and uncovering new therapeutic opportunities.

This guide provides a comprehensive framework for evaluating the off-target effects of compounds derived from the (4-Fluoropyridin-2-yl)methanamine scaffold. This chemical series represents a promising starting point for the development of novel kinase inhibitors. To contextualize the analysis, we will compare a hypothetical lead compound from this series, hereafter referred to as FP-Lead , against three well-characterized, FDA-approved kinase inhibitors with distinct selectivity profiles: Dasatinib , a multi-targeted inhibitor; Sorafenib , another multi-kinase inhibitor with a different target profile; and Gefitinib , a more selective inhibitor.

We will delve into the experimental methodologies for comprehensive off-target profiling, present comparative data in a clear and accessible format, and provide detailed, field-proven protocols to empower researchers in their drug development endeavors.

Comparative Off-Target Profile: FP-Lead vs. Established Inhibitors

A crucial first step in characterizing a novel kinase inhibitor is to understand its interaction landscape across the human kinome. The following table presents a hypothetical, yet plausible, in vitro kinase inhibition profile for our lead compound, FP-Lead , alongside published data for Dasatinib, Sorafenib, and Gefitinib. This comparative analysis is instrumental in revealing the selectivity and potential liabilities of a new chemical entity.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetFP-Lead (Hypothetical)DasatinibSorafenibGefitinib
Primary Target(s)
ABL1>10,0001->10,000
VEGFR2 (KDR)152890>10,000
EGFR>5,00030-26-37[2]
Key Off-Targets
SRC50<115>10,000
c-KIT250568>10,000
PDGFRβ15028571,400
BRAF>1,00011022>10,000
p38α (MAPK14)800300->5,000
LCK>1,0001.1->10,000

Note: Data for FP-Lead is hypothetical and for illustrative purposes. Data for Dasatinib, Sorafenib, and Gefitinib are compiled from publicly available sources and published literature.[3][4][5]

Methodologies for Comprehensive Off-Target Profiling

A robust evaluation of off-target effects necessitates a multi-pronged approach, combining in vitro biochemical assays with cell-based methods to assess target engagement in a more physiologically relevant context.

In Vitro Kinase Panel Screening

The gold standard for initial off-target assessment is screening the compound against a large panel of purified kinases.[11] This provides a quantitative measure of inhibitory activity (typically as IC50 values) across a significant portion of the kinome.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Addition: - Kinase - Compound - ATP/Substrate Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate ATP_Prep ATP Solution ATP_Prep->Assay_Plate Incubation Incubation (Room Temp or 30°C) Assay_Plate->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis: - Dose-Response Curves - IC50 Calculation Detection->Data_Analysis

This protocol describes a generalized method for assessing a compound's inhibitory effect on a panel of kinases using a radiometric format.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay will typically be at or near the Km for each specific kinase. For radiolabeling, include [γ-³³P]ATP.

    • Kinase and Substrate: Dilute the purified kinase and its specific substrate (peptide or protein) to their final concentrations in kinase buffer.

    • Test Compound: Prepare a serial dilution of the test compound (e.g., FP-Lead ) in 100% DMSO.

  • Assay Procedure:

    • Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 96- or 384-well plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection and Data Analysis:

    • Transfer a portion of the reaction mixture from each well onto a filtermat that captures the phosphorylated substrate.

    • Wash the filtermat to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filtermat using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that allows for the assessment of target engagement in a cellular environment.[1][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.

G cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_analysis Analysis Cell_Culture Intact Cells in Culture Compound_Treatment Incubate with Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Treatment Heat Cells to a Range of Temperatures Compound_Treatment->Heat_Treatment Cell_Lysis Cell Lysis (e.g., Freeze-Thaw) Heat_Treatment->Cell_Lysis Centrifugation Centrifugation to Pellet Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Protein (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Melt_Curve_Analysis Generate Melt Curves & Determine Thermal Shift Protein_Quantification->Melt_Curve_Analysis

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[13]

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.

    • Compare the melting curves of the compound-treated samples to the vehicle control to determine the thermal shift (ΔTm).

Receptor Binding Assays

For compounds that may interact with cell surface receptors, receptor binding assays are essential for determining binding affinity (Kd) and the number of binding sites (Bmax).[14]

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation_detection Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Target Receptor Incubation Incubate: - Membranes - Radioligand - Competitor Membrane_Prep->Incubation Radioligand_Prep Radiolabeled Ligand ([³H] or [¹²⁵I]) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (Test Compound) Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Incubation->Filtration Radioactivity_Measurement Measure Radioactivity of Bound Ligand Filtration->Radioactivity_Measurement Binding_Curve_Analysis Generate Competition Binding Curves Radioactivity_Measurement->Binding_Curve_Analysis Ki_Calculation Calculate Ki Value Binding_Curve_Analysis->Ki_Calculation

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.

    • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor.

    • Test Compound: Prepare a serial dilution of the unlabeled test compound.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding as a function of the test compound concentration.

    • Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion: A Holistic Approach to Off-Target Evaluation

The comprehensive evaluation of off-target effects is an indispensable component of modern drug discovery. By employing a combination of in vitro kinase panel screening, cellular target engagement assays like CETSA®, and receptor binding assays, researchers can build a detailed and physiologically relevant profile of their lead compounds. The comparative analysis of a novel chemical series, such as derivatives of (4-Fluoropyridin-2-yl)methanamine, against well-characterized drugs provides crucial context for interpreting these data. This multi-faceted approach not only helps to de-risk a drug development program by identifying potential liabilities early on but also opens avenues for discovering novel therapeutic applications through informed polypharmacology. Ultimately, a thorough understanding of a compound's selectivity is paramount for developing safer and more effective medicines.

References

  • Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. (2015). Future Oncology. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Molecular interactions of gefitinib with selected human off-targets. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). PMC. Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. Retrieved from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved from [Link]

  • Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. (2025). ResearchGate. Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved from [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]

  • Off-label uses of Sorafenib and Sunitinib. (n.d.). HTA Database. Retrieved from [Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. (2011). PubMed Central. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. (2020). PMC. Retrieved from [Link]

  • Role of gefitinib in the targeted treatment of non-small-cell lung cancer in Chinese patients. (n.d.). Dove Press. Retrieved from [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (n.d.). ERS Journals. Retrieved from [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). PMC. Retrieved from [Link]

  • Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. (2015). AdisInsight. Retrieved from [Link]

  • Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • 4obp - MAP4K4 in complex with inhibitor (compound 29), 6-(2-FLUOROPYRIDIN-4-YL)PYRIDO[3,2-D]PYRIMIDIN-4-AMINE - Summary. (n.d.). Protein Data Bank Japan. Retrieved from [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv. Retrieved from [Link]

  • Kinase inhibitor profiling. (n.d.). Reaction Biology. Retrieved from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). PMC. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

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